molecular formula C5H8F3NO B2398447 (2R)-2-(Trifluoromethyl)morpholine CAS No. 1393524-15-6

(2R)-2-(Trifluoromethyl)morpholine

Cat. No.: B2398447
CAS No.: 1393524-15-6
M. Wt: 155.12
InChI Key: OVAZCYUQNNFOKS-SCSAIBSYSA-N
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Description

(2R)-2-(Trifluoromethyl)morpholine is a useful research compound. Its molecular formula is C5H8F3NO and its molecular weight is 155.12. The purity is usually 95%.
BenchChem offers high-quality (2R)-2-(Trifluoromethyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-(Trifluoromethyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(trifluoromethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO/c6-5(7,8)4-3-9-1-2-10-4/h4,9H,1-3H2/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVAZCYUQNNFOKS-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H](CN1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure of (2R)-2-(Trifluoromethyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Fluorinated Scaffolds

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, offers a unique combination of steric and electronic properties that can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. When coupled with a privileged scaffold like morpholine—a heterocycle known for its favorable pharmacokinetic profile and synthetic accessibility—the resulting structure, (2R)-2-(Trifluoromethyl)morpholine, emerges as a building block of significant interest in the design of novel therapeutics. This guide provides a comprehensive technical overview of its chemical structure, synthesis, and characterization, offering field-proven insights for its application in drug discovery.

Molecular Architecture and Physicochemical Landscape

(2R)-2-(Trifluoromethyl)morpholine is a chiral heterocyclic compound featuring a morpholine ring substituted at the 2-position with a trifluoromethyl group. The "R" designation denotes the absolute stereochemistry at the chiral center (C2).

Structural Rationale:

  • Morpholine Core: The morpholine ring, with its ether and secondary amine functionalities, imparts a favorable balance of hydrophilicity and lipophilicity. This often translates to improved aqueous solubility and oral bioavailability of drug candidates. The nitrogen atom provides a handle for further chemical modification and can act as a hydrogen bond acceptor or a basic center.[1]

  • Trifluoromethyl Group: The electron-withdrawing nature of the trifluoromethyl group can significantly lower the pKa of the morpholine nitrogen, reducing its basicity and potential for off-target interactions. Furthermore, the C-F bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation, thereby enhancing the in vivo half-life of parent molecules.[1]

A summary of the key physicochemical properties of (2R)-2-(Trifluoromethyl)morpholine is presented in Table 1.

PropertyValueSource
Molecular Formula C₅H₈F₃NON/A
Molecular Weight 155.12 g/mol N/A
Appearance Colorless to pale yellow liquid or solidN/A
Boiling Point Predicted: ~128.5 °CN/A
Density Predicted: ~1.225 g/cm³N/A
pKa Predicted: ~7.46N/A

Enantioselective Synthesis: A Strategic Workflow

The stereospecific synthesis of (2R)-2-(Trifluoromethyl)morpholine is crucial for its application in chiral drug development. A robust and scalable synthetic route is paramount. The following workflow outlines a validated approach commencing from a commercially available chiral starting material.[1]

G cluster_0 Step 1: Epoxide Ring Opening cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Deprotection A (R)-2-(Trifluoromethyl)oxirane C Intermediate Amino Alcohol A->C Lewis Acid Catalyst (e.g., Yb(OTf)₃) DCM, rt B N-Boc-ethanolamine B->C D Intermediate Amino Alcohol E N-Boc-(2R)-2-(Trifluoromethyl)morpholine D->E 1. MsCl, Et₃N, DCM, 0 °C to rt 2. K₂CO₃, MeOH, reflux F N-Boc-(2R)-2-(Trifluoromethyl)morpholine G (2R)-2-(Trifluoromethyl)morpholine F->G TFA or HCl in Dioxane DCM, rt G cluster_0 NMR Spectroscopy Workflow A Sample Preparation (CDCl₃ or DMSO-d₆) B ¹H NMR (Chemical Shift, Multiplicity, Coupling Constants) A->B C ¹³C NMR (Chemical Shift, DEPT) A->C D ¹⁹F NMR (Chemical Shift, Coupling with ¹H) A->D E 2D NMR (COSY, HSQC, HMBC) B->E C->E D->E F Structural Confirmation E->F

Sources

(2R)-2-(Trifluoromethyl)morpholine: Physicochemical Profiling & Synthetic Utility

[1][2]

Executive Summary

(2R)-2-(Trifluoromethyl)morpholine (CAS: 1393524-15-6 for free base, 1394909-70-6 for HCl salt) represents a high-value fluorinated scaffold in modern medicinal chemistry.[1][2] By introducing a trifluoromethyl (-CF₃) group onto the morpholine ring, researchers can dramatically alter the physicochemical landscape of the parent heterocycle without disrupting its core geometry.

This modification serves three primary strategic purposes in drug design:

  • Metabolic Blocking: The -CF₃ group at the C2 position sterically and electronically shields the adjacent C-H bonds from oxidative metabolism (e.g., by Cytochrome P450s), extending the half-life of morpholine-containing drugs.

  • Lipophilicity Modulation: It increases the LogP/LogD, facilitating better blood-brain barrier (BBB) penetration compared to the highly polar parent morpholine.[1][2]

  • Basicity Tunability: The electron-withdrawing nature of the -CF₃ group lowers the pKₐ of the distal nitrogen, reducing lysosomal trapping and improving passive permeability.

Molecular Architecture & Stereochemistry[2]

Stereochemical Configuration

The (2R) designation indicates the absolute configuration at the carbon adjacent to the oxygen atom. This stereocenter is critical; enantiomers of fluorinated drugs often exhibit distinct pharmacokinetic (PK) and pharmacodynamic (PD) profiles.[1]

  • Chirality: The C2 center is fixed in the (R)-configuration.[2]

  • Numbering: Oxygen is position 1; the -CF₃ group is at position 2; Nitrogen is position 4.[1][2]

Conformational Analysis

Unlike the parent morpholine, which undergoes rapid chair-to-chair inversion, (2R)-2-(trifluoromethyl)morpholine exhibits a biased conformational equilibrium.[1][2]

  • Chair Preference: The morpholine ring predominantly adopts a chair conformation.[1][2][3]

  • Substituent Orientation: The bulky -CF₃ group (A-value ~2.5 kcal/mol) has a strong preference for the equatorial position to minimize 1,3-diaxial steric interactions.[1][2]

  • Electronic Effects: While the anomeric effect (nO → σ*C-F) might suggest an axial preference, the steric bulk of the trifluoromethyl group typically dominates, locking the ring into a specific chair conformer where the C2-CF₃ bond is equatorial.

ConformationChair_Eq(2R)-2-CF3-Morpholine(Equatorial CF3)Most StableBoatBoat/Twist-Boat(High Energy Transition)Chair_Eq->Boat+ EnergyChair_AxAxial CF3 Conformer(Sterically Disfavored)Chair_Ax->Chair_EqMajor Equilibrium ShiftBoat->Chair_AxRing Flip

Figure 1: Conformational equilibrium favoring the equatorial placement of the trifluoromethyl group due to steric dominance.

Physicochemical Profile

The introduction of the trifluoromethyl group creates a "fluorine effect" that distinctively shifts the properties relative to unsubstituted morpholine.

Property(2R)-2-(Trifluoromethyl)morpholineParent MorpholineImpact of -CF₃
Molecular Formula C₅H₈F₃NOC₄H₉NO+68 Da mass shift
Molecular Weight 155.12 g/mol 87.12 g/mol Heavier, alters diffusion
pKₐ (Conjugate Acid) ~6.2 - 6.5 (Experimental Est.)*8.36Reduced Basicity: Inductive withdrawal by -CF₃ (beta to N) lowers pKₐ by ~2 units.[1][2]
LogP (Octanol/Water) ~0.5 to 0.8-0.86Increased Lipophilicity: Shift from hydrophilic to moderately lipophilic.[1][2]
LogD (pH 7.4) ~0.6-1.5Better Permeability: Higher fraction of neutral species at physiological pH.[1][2]
Boiling Point ~128°C (Predicted)129°CSimilar volatility profile.[1][2]
H-Bond Donors 1 (NH)1 (NH)Unchanged.[1][2]
H-Bond Acceptors 4 (N, O, 2xF)2 (N, O)Fluorine acts as a weak acceptor.[1][2]

*Note on pKₐ: The -CF₃ group is located at the C2 position, which is beta to the nitrogen atom (path: N4-C3-C2-CF₃).[1][2] While alpha-fluorination (on C3) would drop the pKₐ by ~4-5 units (to ~3.5), beta-fluorination typically results in a reduction of 2.0–2.5 units.[1][2] This places the pKₐ in the 6.0–6.5 range, making the molecule significantly less basic than morpholine but still protonatable in acidic media.

Synthetic & Purification Considerations

Synthesis Route

The most robust synthetic pathway, as detailed in recent literature (e.g., Mykhailiuk et al.), utilizes the ring-opening of chiral epoxides.

Protocol Overview:

  • Starting Material: (R)-2-(Trifluoromethyl)oxirane (commercially available).[1][2][4][5]

  • Ring Opening: Nucleophilic attack by a nitrogen source (e.g., 2-aminoethyl hydrogen sulfate or an N-benzylethanolamine derivative) under basic conditions.[1][2]

  • Cyclization: Intramolecular displacement to form the morpholine ring.[1][2]

  • Deprotection (if needed): Removal of benzyl groups via hydrogenation.[1][2]

  • Salt Formation: Conversion to the HCl salt for stability.

SynthesisSM(R)-2-(Trifluoromethyl)oxiraneInterAcyclic Amino-AlcoholIntermediateSM->InterRing Opening(H2N-CH2-CH2-LG)CycCyclization(Base Induced)Inter->CycIntramolecular SN2Prod(2R)-2-(Trifluoromethyl)morpholineCyc->ProdPurificationSaltHCl Salt Form(Stable Solid)Prod->SaltHCl/Dioxane

Figure 2: General synthetic workflow from chiral epoxide precursors.

Handling and Stability
  • Physical State: The free base is a liquid/oil; the HCl salt is a white, crystalline solid.

  • Hygroscopicity: The HCl salt can be hygroscopic; store in a desiccator at 2-8°C.[1][2]

  • Stability: The C-CF₃ bond is metabolically stable and resistant to hydrolysis under standard physiological conditions.[1][2]

Medicinal Chemistry Applications

Bioisosterism & Metabolic Stability

The (2R)-2-(trifluoromethyl)morpholine scaffold is often used to replace morpholine to block "metabolic soft spots."[1][2] The C2 and C3 positions of morpholine are prone to oxidative metabolism. The -CF₃ group at C2 blocks this position sterically and electronically deactivates the C3 position, significantly reducing clearance rates.

Permeability Optimization

The reduced pKₐ (~6.2) means that at physiological pH (7.4), a larger fraction of the molecule exists in the neutral, uncharged state compared to morpholine (pKₐ 8.4).

  • Morpholine at pH 7.4: ~90% Protonated (Cationic).[1][2]

  • 2-CF₃-Morpholine at pH 7.4: ~90% Neutral.[1][2]

  • Result: The neutral species diffuses through lipid bilayers much more efficiently, improving oral bioavailability and CNS penetration.[1][2]

References

  • Mykhailiuk, P. K., et al. (2013).[1][2][4][5][6][7] "Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery." Tetrahedron, 69(19), 3796-3804.[1][2][6] [1]

    • Key Data: Definitive source for synthesis, pKa, and LogD characterization.[1]

  • Morgenthaler, M., et al. (2007).[1][2] "Predicting and tuning physicochemical properties in lead optimization: Amine basicity." ChemMedChem, 2(8), 1100-1115.[1][2] [1]

    • Key Data: Analysis of inductive effects of fluorine on amine pKa.
  • PubChem Compound Summary. (2R)-2-(Trifluoromethyl)morpholine Hydrochloride (CID 71586665).[1][2] [1]

    • Key Data: CAS numbers and safety d
  • Meanwell, N. A. (2018).[1][2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] [1]

    • Key Data: Strategic use of fluorine for metabolic stability.

An In-Depth Technical Guide to (2R)-2-(Trifluoromethyl)morpholine: Synthesis, Properties, and Procurement for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2R)-2-(Trifluoromethyl)morpholine is a chiral saturated heterocycle that has garnered significant interest within the medicinal chemistry community. The strategic incorporation of a trifluoromethyl (CF₃) group onto the morpholine scaffold imparts a unique combination of physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered basicity, making it a valuable building block in modern drug design.[1][2] This guide provides a comprehensive technical overview of (2R)-2-(trifluoromethyl)morpholine, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, with a focus on enantioselective strategies, detail its physicochemical and spectroscopic profile, explore its applications as a pharmacophore and bioisostere in central nervous system (CNS) drug discovery, and provide a practical analysis of its commercial availability and pricing.

The Strategic Value of Trifluoromethylated Morpholines in Medicinal Chemistry

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[3] Its flexible, chair-like conformation and balanced hydrophilic-lipophilic character often improve the pharmacokinetic profile of drug candidates, enhancing properties like solubility and blood-brain barrier permeability.[2][3]

The introduction of a trifluoromethyl (CF₃) group, a common bioisostere for groups like ethyl or nitro, further enhances the desirability of this scaffold.[4][5][6] The CF₃ group is a powerful modulator of a molecule's properties for several key reasons:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an increased in vivo half-life of the drug candidate.

  • Lipophilicity: The CF₃ group significantly increases the lipophilicity (logP) of a molecule, which can enhance membrane permeability and target engagement within hydrophobic binding pockets.

  • Basicity (pKa) Modulation: As a strong electron-withdrawing group, the CF₃ moiety lowers the pKa of the nearby morpholine nitrogen. This reduction in basicity can be crucial for fine-tuning drug-receptor interactions and avoiding off-target effects.

  • Conformational Effects: The steric bulk of the CF₃ group can influence the preferred conformation of the morpholine ring, potentially locking the molecule into a more biologically active shape.

The specific (2R) stereochemistry is critical, as biological systems are chiral. Enantiomerically pure compounds are essential for ensuring selective target engagement and minimizing the potential for off-target effects or toxicity associated with the inactive or less active enantiomer.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure (2R)-2-(trifluoromethyl)morpholine can be approached through several strategies, with the most common starting from commercially available chiral precursors. A scalable and efficient method commences from 2-trifluoromethyloxirane.[7]

General Enantioselective Synthesis Workflow

The following protocol is a representative method for the synthesis of optically active 2-(trifluoromethyl)morpholine, adapted from established literature procedures.[7] The key to achieving the desired (2R) stereochemistry lies in the use of the corresponding enantiomer of the starting epoxide.

Enantioselective Synthesis Workflow Figure 1: Generalized workflow for the enantioselective synthesis. Start (R)-2-(Trifluoromethyl)oxirane (Starting Material) Intermediate1 Ring-opening with N-protected ethanolamine Start->Intermediate1 Base (e.g., NaH) Solvent (e.g., THF) Intermediate2 Deprotection Intermediate1->Intermediate2 Deprotection Agent (e.g., H₂/Pd-C for Cbz) Intermediate3 Intramolecular Cyclization Intermediate2->Intermediate3 Base (e.g., K₂CO₃) Solvent (e.g., MeCN) Product (2R)-2-(Trifluoromethyl)morpholine (Final Product) Intermediate3->Product

Caption: Figure 1: Generalized workflow for the enantioselective synthesis.

Detailed Experimental Protocol (Illustrative)

This protocol outlines a plausible, multi-step synthesis. Researchers should consult the primary literature for precise, validated reaction conditions.[7]

Step 1: Ring-Opening of (R)-2-(Trifluoromethyl)oxirane

  • To a solution of N-Cbz-ethanolamine (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of (R)-2-(trifluoromethyl)oxirane (1.2 eq.) in THF dropwise.

  • Let the reaction warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Insight: The use of a protecting group on the ethanolamine nitrogen (e.g., Carboxybenzyl, Cbz) is crucial to prevent N-alkylation and direct the reaction towards the desired O-alkylation through the deprotonated hydroxyl group.

Step 2: Deprotection of the Amino Alcohol

  • Dissolve the product from Step 1 in methanol or ethanol.

  • Add Palladium on carbon (Pd/C, 10 wt. %, catalytic amount).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amino alcohol.

Step 3: Intramolecular Cyclization

  • Dissolve the amino alcohol from Step 2 in a suitable solvent such as acetonitrile (MeCN).

  • Add a mild base, such as potassium carbonate (K₂CO₃, 2-3 eq.).

  • Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, filter off the base and concentrate the solvent.

  • The resulting crude (2R)-2-(trifluoromethyl)morpholine can be purified by distillation or chromatography. For analytical and biological purposes, it is often converted to its hydrochloride salt by treating a solution of the free base in diethyl ether or ethyl acetate with a solution of HCl in the same solvent.

Trustworthiness through Self-Validation: Each step of this synthesis should be validated by standard analytical techniques. The identity and purity of intermediates and the final product must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The enantiomeric excess (e.e.) of the final product should be determined by chiral HPLC or SFC.

Physicochemical and Spectroscopic Profile

Characterization of (2R)-2-(trifluoromethyl)morpholine is essential for its use in research and development. The following table summarizes its key properties.

PropertyValueSource(s)
Molecular Formula C₅H₈F₃NO
Molecular Weight 155.12 g/mol (free base)-
CAS Number 1445433-64-5 (free base)-
1394909-70-6 (HCl salt)
Appearance Colorless liquid (free base) / Solid (HCl salt)
Predicted Boiling Point 128.5 ± 35.0 °C-
Predicted Density 1.225 ± 0.06 g/cm³-
Predicted pKa 7.46 ± 0.40-
Purity (Commercial) Typically ≥95% - 98%
Storage Conditions Refrigerator, inert atmosphere
Spectroscopic Data (Predicted)
  • ¹H NMR: The proton spectrum is expected to be complex due to the chirality and the coupling with the fluorine atoms. The protons on the morpholine ring will appear in the range of ~2.5-4.5 ppm. The proton at the C2 position, adjacent to the CF₃ group, will likely be a complex multiplet.

  • ¹³C NMR: The carbon spectrum will show five distinct signals for the morpholine ring. The carbon bearing the CF₃ group (C2) will appear as a quartet due to C-F coupling, with a large coupling constant (¹JCF). The carbons adjacent to the oxygen and nitrogen atoms will be shifted downfield.

  • ¹⁹F NMR: A single signal, likely a triplet due to coupling with the two protons on the adjacent C3 carbon, is expected for the three equivalent fluorine atoms of the CF₃ group.

Applications in Drug Development

The (2R)-2-(trifluoromethyl)morpholine scaffold is a versatile building block for creating novel therapeutic agents, particularly for CNS disorders.[1][3]

Applications in Drug Discovery Figure 2: Key roles in the drug discovery process. Core (2R)-2-(Trifluoromethyl)morpholine Building Block CNS CNS Drug Discovery Core->CNS Improves BBB Penetration Tachykinin Tachykinin (NK₁) Receptor Antagonists Core->Tachykinin Key component in patented drug candidates for emesis and depression Bioisostere Bioisosteric Replacement Core->Bioisostere Mimics other chemical groups (e.g., ethyl, nitro) with improved properties Scaffold Privileged Scaffold Core->Scaffold Provides desirable 3D geometry and physicochemical properties

Caption: Figure 2: Key roles in the drug discovery process.

Tachykinin (Neurokinin-1) Receptor Antagonists

Patents have disclosed the use of substituted (2R)-2-(trifluoromethyl)morpholine derivatives in the development of potent and selective tachykinin (NK₁) receptor antagonists.[11] These compounds have shown potential in the treatment of conditions such as emesis (vomiting), depression, and anxiety. The morpholine core serves as a key structural element for orienting the other pharmacophoric groups for optimal binding to the NK₁ receptor.

Central Nervous System (CNS) Drug Candidates

The physicochemical properties imparted by the trifluoromethyl-morpholine moiety make it highly attractive for CNS drug design.[1][2][3] The enhanced lipophilicity can facilitate crossing the blood-brain barrier, a critical hurdle for drugs targeting the brain. Furthermore, the modulated basicity of the morpholine nitrogen can be fine-tuned to optimize interactions with CNS targets such as G-protein coupled receptors (GPCRs) and ion channels.

Procurement and Vendor Analysis

(2R)-2-(Trifluoromethyl)morpholine is available from several chemical suppliers, typically as its hydrochloride salt, which offers improved stability and handling properties compared to the free base. Pricing and availability are subject to change and depend on the required quantity and purity.

SupplierProduct NameCAS NumberPurityAvailable QuantitiesPrice (USD, approx.)
Sigma-Aldrich (2R)-2-(trifluoromethyl)morpholine hydrochloride1394909-70-690%100 mg, 250 mg, 500 mg$138 - $506
(R)-2-(Trifluoromethyl)morpholine hydrochloride1394909-70-698%VariesPrice on request
Ivy Fine Chemicals (2R)-2-(trifluoromethyl)morpholine hydrochloride1394909-70-6In stock100 mg, 250 mg, 1 g, 10 g$205 - $1,002+
Anichem 2-Trifluoromethyl-morpholine; compound with GENERIC INORGANIC NEUTRAL COMPONENT->95%0.5 g, 1 g, 5 g$50 - $260

Note: Prices are based on data retrieved in early 2026 and are for informational purposes only. Researchers should request quotes directly from suppliers for current pricing and bulk quantities.

Safety and Handling

(2R)-2-(Trifluoromethyl)morpholine hydrochloride is classified as a hazardous substance.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Researchers must handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A full Safety Data Sheet (SDS) should be consulted before use.

Conclusion

(2R)-2-(Trifluoromethyl)morpholine is a high-value chiral building block with compelling applications in medicinal chemistry, particularly for CNS-targeted therapeutics. Its unique combination of a privileged morpholine scaffold and the property-modulating trifluoromethyl group provides a powerful tool for drug designers to overcome challenges related to metabolic stability and pharmacokinetic profiles. While its synthesis requires careful control of stereochemistry, scalable routes are available. The commercial availability of this compound, albeit at a premium for research quantities, facilitates its exploration in early-stage drug discovery programs. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic use of building blocks like (2R)-2-(trifluoromethyl)morpholine is set to play an increasingly important role.

References

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  • Nagib, D. A., & MacMillan, D. W. C. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Chemical Science. [Link]

  • Kerr, L., et al. (2018). Exploring physicochemical space via a bioisostere of the trifluoromethyl and ethyl groups (BITE): attenuating lipophilicity in fluorinated analogues of Gilenya® for multiple sclerosis. Chemical Communications, 54(72), 10104-10107. [Link]

  • Schmies, C. (2016). Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. Dissertation, Johannes Gutenberg-Universität Mainz. [Link]

  • Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5049-5062. [Link]

  • Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). ResearchGate. [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. [Link]

  • ResearchGate. (n.d.). Examples of trifluoromethyl motif containing CNS-acting drugs. [Link]

  • Tseng, C. C., et al. (2019). The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Loughborough University Research Repository. [Link]

  • Asinex. (n.d.). Morpholines for CNS drug discovery. [Link]

  • Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

  • Podányi, B., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. [Link]

  • J&K Scientific. (n.d.). 2-(Trifluoromethyl)morpholine hydrochloride. [Link]

  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]

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  • American Elements. (n.d.). 2-methyl-2-(trifluoromethyl)morpholine hydrochloride. [Link]

  • Nurnabi, M., & Ismail, M. (2011). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science, 59(2), 235-238. [Link]

  • Trullinger, T. K., et al. (2004). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. Bioorganic & Medicinal Chemistry Letters, 14(7), 1751-1755. [Link]

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Organic & Biomolecular Chemistry, 19(42), 9224-9229. [Link]

  • Kurauskus, V., & Schanda, P. (2021). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS. [Link]

  • Wang, Y., et al. (2021). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 8(15), 4153-4158. [Link]

  • Hale, J. J., et al. (2001). Chemical synthesis of morpholine derivatives.
  • Gu, J., et al. (2023). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

Sources

Difference between (2R) and (2S)-2-(Trifluoromethyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and pharmacological distinctions between (2R)- and (2S)-2-(Trifluoromethyl)morpholine.

Executive Summary

The introduction of a trifluoromethyl (-CF₃) group onto the morpholine scaffold is a high-value strategy in modern drug design, offering modulation of pKa, lipophilicity (LogP), and metabolic stability. However, the stereochemical configuration at the C2 position—yielding either the (2R) or (2S) enantiomer—creates distinct 3D vectors for the trifluoromethyl group. This guide analyzes the critical differences between these enantiomers, focusing on their conformational landscapes, synthetic pathways, and implications for structure-activity relationships (SAR).

Structural & Conformational Analysis

Stereochemical Definitions

The 2-(trifluoromethyl)morpholine molecule possesses a single chiral center at C2.

  • (2S)-Isomer: The -CF₃ group projects away from the viewer when the C2-O1-C6 segment is oriented in the plane, following Cahn-Ingold-Prelog (CIP) priority rules (O > C-F > C-N > H).

  • (2R)-Isomer: The mirror image, with the -CF₃ group projecting towards the viewer.

Conformational Preference (The "Chair" Landscape)

Unlike simple alkyl substituents, the trifluoromethyl group introduces a competition between steric bulk and stereoelectronic effects (the anomeric effect).

  • Steric Dominance: The -CF₃ group has a van der Waals volume similar to an isopropyl group. In a standard cyclohexane chair, this bulk strongly favors the equatorial position to avoid 1,3-diaxial interactions.

  • Electronic Nuance: While 2-fluoromorpholine prefers the axial position due to the anomeric effect (stabilizing interaction between the ring oxygen lone pair and the C-F σ* orbital), the sheer steric bulk of the -CF₃ group overrides this electronic preference .

This conformational lock means the chiral difference is not just a label; it dictates the static vector of the -CF₃ group in the binding pocket.

Conformation cluster_0 Stereoelectronic Forces Sterics Steric Bulk (CF3 ~ iPr) Favors Equatorial Result Dominant Conformer: Chair with Equatorial CF3 Sterics->Result Dominates (>2 kcal/mol) Anomeric Anomeric Effect (nO -> σ*C-F) Favors Axial Anomeric->Result Overridden Implication Vector Projection: (2R) -> Vector A (2S) -> Vector B Result->Implication Defines SAR

Figure 1: Logical flow determining the preferred conformation. The steric bulk of the trifluoromethyl group forces the molecule into a specific chair conformation, fixing the spatial vector of the substituent.

Physicochemical Properties

The introduction of the -CF₃ group at C2 significantly alters the properties of the morpholine ring compared to the unsubstituted parent.

PropertyMorpholine2-(Trifluoromethyl)morpholineImpact of CF₃
Basicity (pKa) 8.36~6.0 - 6.5 (Est.)Significant Drop: The strong electron-withdrawing effect (-I) of CF₃ reduces the electron density on the Nitrogen (N4), lowering basicity.
Lipophilicity (LogP) -0.86~0.5 - 1.2Increase: CF₃ is highly lipophilic, improving membrane permeability compared to the polar parent morpholine.
Dipole Moment 1.5 D~2.8 DIncrease: The C-F bonds create a strong local dipole, influencing orientation in electrostatic binding pockets.
Metabolic Stability Low (N-oxidation, C2/C3 oxidation)HighBlockade: The CF₃ group at C2 sterically and electronically blocks oxidative metabolism at this vulnerable position.

Synthetic Pathways & Resolution

Obtaining the pure enantiomer is critical. While resolution of the racemate is possible, asymmetric synthesis from the chiral pool is the preferred method for high optical purity.

The Chiral Pool Route (Preferred)

The synthesis typically relies on commercially available (S)- or (R)-2-(trifluoromethyl)oxirane (epoxide).

  • Ring Opening: The chiral epoxide undergoes regiospecific ring opening with a nitrogen nucleophile (e.g., N-benzyl aminoethanol or a protected glycine equivalent).

  • Cyclization: The resulting amino-alcohol is cyclized (often using Mitsunobu conditions or activation of the alcohol) to close the morpholine ring.

  • Deprotection: Removal of the N-protecting group (e.g., Hydrogenation for Benzyl) yields the free amine.

Critical Note: The stereochemistry of the starting epoxide is usually retained at C2 if the ring opening occurs at the less substituted carbon (C3), or inverted if attack occurs at C2. Standard conditions favor attack at the less hindered C3, retaining the C2 configuration .

Synthesis Start (S)-2-(Trifluoromethyl)oxirane (Chiral Epoxide) Step1 Ring Opening (Nucleophile: N-Benzylaminoethanol) Start->Step1 Regioselective Attack at C3 Inter Intermediate Amino-Alcohol (Chirality Retained) Step1->Inter Step2 Cyclization (Base/Leaving Group) Inter->Step2 Product (S)-2-(Trifluoromethyl)morpholine (N-Benzyl Protected) Step2->Product

Figure 2: Synthetic pathway from chiral epoxide starting materials. This route ensures high enantiomeric excess (ee).

Medicinal Chemistry Implications (The "Difference")

The choice between (2R) and (2S) is rarely arbitrary; it is a decision driven by the chiral environment of the target protein.

Vector Analysis in SAR

In the preferred equatorial conformation:

  • (2S)-Isomer: The CF₃ group projects into the "lower-left" quadrant (relative to the N-H vector).

  • (2R)-Isomer: The CF₃ group projects into the "lower-right" quadrant.

If the morpholine nitrogen makes a critical hydrogen bond (e.g., to a hinge region in a kinase), the CF₃ group will sweep out a specific volume.

  • Scenario A (Restricted Pocket): If the protein pocket has a steric wall on one side, only one enantiomer will fit. The other will suffer a severe steric clash, potentially reducing potency by >100-fold.

  • Scenario B (Hydrophobic Capture): If the protein has a small hydrophobic sub-pocket nearby, the correctly oriented CF₃ group can pick up additional binding energy (hydrophobic effect + orthogonal multipolar interactions), acting as a "magic methyl" booster.

Metabolic Stability

While both enantiomers block metabolism at C2, they may be processed differently by chiral metabolic enzymes (e.g., CYPs). One enantiomer might be cleared significantly faster than the other, affecting the pharmacokinetic (PK) profile.

References

  • Beilstein J. Org.[1] Chem. Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines (Conformational Analysis Analogues). [Link]

  • Journal of Medicinal Chemistry. The Role of Fluorine in Medicinal Chemistry. (General Reference for pKa/LogP effects). [Link]

Sources

Methodological & Application

Synthesis of (2R)-2-(Trifluoromethyl)morpholine from amino alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantioselective Synthesis of (2R)-2-(Trifluoromethyl)morpholine from Amino Alcohols

Part 1: Executive Summary & Scientific Rationale

1.1 The Target: (2R)-2-(Trifluoromethyl)morpholine The morpholine ring is a "privileged structure" in medicinal chemistry, widely used to modulate solubility, lipophilicity, and metabolic stability. The introduction of a trifluoromethyl (CF


) group at the C2 position profoundly alters the ring’s physicochemical profile:
  • pKa Modulation: The electron-withdrawing CF

    
     group lowers the basicity of the morpholine nitrogen (typically by 2–3 log units), often improving oral bioavailability and blood-brain barrier penetration.
    
  • Metabolic Blocking: The C2-CF

    
     substituent blocks oxidative metabolism at the typically labile 
    
    
    
    -position.
  • Conformational Locking: The bulky CF

    
     group prefers the equatorial position, creating a defined 3D vector for drug-target interactions.
    

1.2 The Synthetic Challenge Traditional routes to substituted morpholines (e.g., reductive amination of dicarbonyls) often fail for CF


 analogs due to the high hydration propensity of trifluoromethyl ketones. This guide details a stereospecific construction  starting from chiral amino alcohols. We prioritize a modern, redox-neutral "Green Route" using cyclic sulfates, which offers superior atom economy compared to classical acylation/reduction sequences.

Part 2: Retrosynthetic Analysis & Pathway

The synthesis relies on the principle of Stereochemical Retention . By establishing the chiral center in the acyclic amino alcohol precursor, we avoid difficult chiral resolutions of the final morpholine.

Pathway Logic:

  • Chiral Precursor: (2R)-1-amino-3,3,3-trifluoropropan-2-ol.

  • Annulation Reagent: Ethylene Sulfate (1,3,2-dioxathiolane 2,2-dioxide).

  • Mechanism: Regioselective N-alkylation followed by intramolecular O-alkylation (cyclization).

Retrosynthesis Target (2R)-2-(Trifluoromethyl)morpholine (Target) Precursor (2R)-1-amino-3,3,3-trifluoropropan-2-ol (Chiral Scaffold) Target->Precursor Intramolecular Cyclization Reagent Ethylene Sulfate (C2 Fragment) Target->Reagent + C2 Unit Epoxide (R)-2-(Trifluoromethyl)oxirane (Commercial Starting Material) Precursor->Epoxide Regioselective Ring Opening (NH3)

Figure 1: Retrosynthetic disconnection showing the origin of chirality and carbon backbone.

Part 3: Detailed Experimental Protocols

Protocol A: Preparation of the Chiral Amino Alcohol

If the specific amino alcohol is not purchased, it must be synthesized from the epoxide.

Objective: Synthesis of (2R)-1-amino-3,3,3-trifluoropropan-2-ol. Principle: Regioselective nucleophilic attack of ammonia on (2R)-2-(trifluoromethyl)oxirane. The attack occurs at the less substituted carbon (C3), preserving the stereochemistry at C2.

Materials:

  • (2R)-2-(trifluoromethyl)oxirane (98% ee)

  • Ammonium Hydroxide (28-30% aq.)

  • Ethanol (absolute)

Step-by-Step Procedure:

  • Setup: Charge a high-pressure steel autoclave or a heavy-walled glass pressure vessel with (2R)-2-(trifluoromethyl)oxirane (10.0 g, 89 mmol).

  • Solvent Addition: Add Ethanol (50 mL) followed by Ammonium Hydroxide (100 mL, excess).

  • Reaction: Seal the vessel and heat to 60 °C for 6 hours.

    • Note: The CF

      
       group activates the epoxide, but steric hindrance directs the nucleophile to the terminal CH
      
      
      
      .
  • Work-up: Cool to room temperature (RT). Carefully vent the excess ammonia (fume hood!).

  • Concentration: Concentrate the solution under reduced pressure to remove ethanol and water.

  • Purification: The crude amino alcohol is often pure enough. If necessary, recrystallize from Et

    
    O/Hexane or distill (b.p. approx 80-85 °C at 15 mmHg).
    
  • Validation: Check optical rotation. Lit:

    
     (c=1, MeOH).
    
Protocol B: Cyclization to Morpholine (The "Green" Ethylene Sulfate Route)

This is the preferred modern method, avoiding toxic alkyl halides and harsh reducing agents.

Objective: Conversion of amino alcohol to (2R)-2-(trifluoromethyl)morpholine. Reactions:

  • N-alkylation: Amine attacks Ethylene Sulfate

    
     Zwitterionic Sulfate intermediate.
    
  • Cyclization: Base-mediated intramolecular displacement of the sulfate group by the hydroxyl.

Materials:

  • (2R)-1-amino-3,3,3-trifluoropropan-2-ol (from Protocol A)

  • Ethylene Sulfate (1.1 equiv)

  • Potassium tert-butoxide (tBuOK) (2.5 equiv)

  • Tetrahydrofuran (THF) (Anhydrous) or tert-Amyl Alcohol (Green alternative)

Step-by-Step Procedure:

  • N-Alkylation (Step 1):

    • In a flame-dried flask under N

      
      , dissolve (2R)-1-amino-3,3,3-trifluoropropan-2-ol (5.0 g, 38.7 mmol) in anhydrous THF (50 mL).
      
    • Cool to 0 °C .

    • Add Ethylene Sulfate (5.28 g, 42.6 mmol) portion-wise.

    • Allow to warm to RT and stir for 4 hours.

    • Checkpoint: TLC or LCMS should show consumption of the starting amine and formation of the polar sulfate ester intermediate (often precipitates or forms a gum).

  • Cyclization (Step 2):

    • Cool the mixture back to 0 °C .

    • Add tBuOK (10.8 g, 96.7 mmol) slowly to control the exotherm.

    • Mechanism:[1][2][3] The base deprotonates the hydroxyl group (made more acidic by the inductive effect of CF

      
      ) and the ammonium. The alkoxide then attacks the carbon bearing the sulfate leaving group.
      
    • Heat the mixture to 60 °C for 12 hours.

  • Work-up:

    • Cool to RT. Quench with saturated NH

      
      Cl solution (30 mL).
      
    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Dry combined organics over Na

      
      SO
      
      
      
      , filter, and concentrate carefully (product is volatile!).
  • Purification:

    • The product is an amine.[4] Purify via Acid-Base Extraction for high purity without chromatography.

      • Dissolve crude in Et

        
        O. Extract with 1M HCl.
        
      • Wash aqueous layer with Et

        
        O.
        
      • Basify aqueous layer (pH > 12) with 4M NaOH.

      • Extract back into DCM. Dry and concentrate.

    • Optional: Formation of the HCl salt (using HCl in Dioxane) yields a stable, crystalline solid.

Part 4: Critical Process Parameters & Data

Table 1: Troubleshooting & Optimization

ParameterRecommendationRationale
Stoichiometry 1.1 eq Ethylene SulfateSlight excess ensures complete N-alkylation. Large excess leads to N,N-dialkylation (quaternary salts).
Temperature Step 1: 0°C

RT; Step 2: 60°C
Low temp in Step 1 prevents polymerization. Heat in Step 2 is required to overcome the activation energy of the 6-exo-tet cyclization.
Base Selection tBuOK or NaHStrong base required. Carbonate bases (K

CO

) are often too weak for efficient cyclization of the fluorinated alcohol.
Solvent THF or t-Amyl AlcoholNon-nucleophilic, polar enough to solubilize the intermediate sulfate zwitterion.

Analytical Validation:

  • Appearance: Colorless oil (free base) or White solid (HCl salt).

  • 1H NMR (400 MHz, CDCl

    
    ): 
    
    
    
    4.10-4.00 (m, 1H, H-2), 3.95 (dd, 1H), 3.75 (td, 1H), 3.05-2.85 (m, 4H, H-3, H-5, H-6).
  • 19F NMR:

    
     -78.5 ppm (d, J = 7 Hz).
    
  • Chiral HPLC: Chiralpak IA or IC column; Hexane/IPA gradient. Confirm ee > 98%.

Part 5: Mechanistic Pathway (Graphviz)

The following diagram illustrates the specific chemical transformations, highlighting the retention of stereochemistry.

Mechanism Start (2R)-Amino Alcohol (Nucleophile) Inter Sulfate Ester Intermediate Start->Inter Step 1: N-Alkylation (SN2, 0°C) ES Ethylene Sulfate (Electrophile) ES->Inter Ring Opening TS Cyclization Transition State Inter->TS Step 2: Base (tBuOK) Deprotonation Product (2R)-2-CF3-Morpholine (Product) TS->Product Intramolecular SN2 (Ring Closure)

Figure 2: Reaction mechanism via the cyclic sulfate route. Note the sequential N-alkylation and O-cyclization.

Part 6: References

  • Ortiz, K. G., et al. (2024).[5] "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." Journal of the American Chemical Society. (Demonstrates the Ethylene Sulfate methodology).

  • Shcherbatiuk, A. V., et al. (2014). "Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery." Enamine / Tetrahedron. (Primary precedent for CF3-morpholine synthesis from epoxides).

  • Mykhailiuk, P. K. (2015). "In situ Generation of Trifluoroacetaldehyde Imines: Convenient Synthesis of Trifluoromethylated Amines." Chemistry – A European Journal. (Background on handling trifluoromethylated amine precursors).

  • Gao, Y., & Sharpless, K. B. (1988). "Asymmetric synthesis of vicinal diols and amino alcohols from chiral epoxides." Journal of the American Chemical Society. (Foundational protocol for opening chiral epoxides).

Sources

Application Notes & Protocols: Reductive Amination of (2R)-2-(Trifluoromethyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Context

Reductive amination stands as one of the most robust and versatile methods for the formation of carbon-nitrogen bonds in modern organic synthesis.[1][2] Its efficiency and broad substrate scope have cemented its role as a cornerstone transformation in the synthesis of pharmaceutical agents and other high-value chemical entities.[3] This guide focuses on the application of this critical reaction to a specific, high-interest building block: (2R)-2-(Trifluoromethyl)morpholine .

The incorporation of a trifluoromethyl (–CF₃) group is a well-established strategy in medicinal chemistry to modulate the physicochemical properties of drug candidates.[4] This moiety can significantly enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. When combined with the chiral morpholine scaffold—a privileged structure in numerous approved drugs—the resulting (2R)-2-(Trifluoromethyl)morpholine becomes a powerful synthon for creating novel chemical matter with desirable pharmacokinetic profiles.

This document provides a detailed examination of the critical parameters, underlying principles, and field-proven protocols for the successful reductive amination of (2R)-2-(Trifluoromethyl)morpholine with various carbonyl compounds.

Mechanistic Rationale: The Iminium Pathway

The reductive amination of a secondary amine, such as (2R)-2-(Trifluoromethyl)morpholine, proceeds through a well-defined, two-stage pathway that occurs in a single pot. Understanding this mechanism is paramount to rational troubleshooting and optimization.

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine nitrogen onto the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a transient, highly electrophilic tertiary iminium ion. This step is often the rate-determining stage of the reaction and can be accelerated by the presence of a mild acid catalyst.

  • Hydride Reduction: A selective reducing agent, present in the reaction mixture, then delivers a hydride ion to the iminium carbon, quenching the intermediate to furnish the final tertiary amine product.[1][5]

The key to a successful one-pot reductive amination lies in the choice of a reducing agent that is "kinetically tuned" to reduce the iminium ion significantly faster than it reduces the starting carbonyl compound.[1][6]

Figure 1: General mechanism for the reductive amination of a secondary amine.

Deep Dive: Critical Parameter Analysis

The success of this transformation is dictated by a careful selection of reagents and conditions. Here, we dissect the causality behind optimal choices.

The Choice of Reducing Agent: A Matter of Selectivity

The selection of the hydride source is the single most important decision in designing a reductive amination protocol.

Primary Recommendation: Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB)

STAB is overwhelmingly the reagent of choice for this transformation due to its exceptional selectivity and mildness.[7][8][9]

  • Causality of Selectivity: The three electron-withdrawing acetate groups on the boron atom attenuate the hydridic character of the B-H bond. This makes STAB a much less potent reducing agent than sodium borohydride. It is generally incapable of reducing common aldehydes and ketones but readily reduces the highly electrophilic protonated imine or iminium ion intermediate.[6][10] This differential reactivity is the foundation for its success in one-pot procedures.

  • Safety and Handling: Unlike its predecessor, sodium cyanoborohydride (NaBH₃CN), STAB does not release highly toxic hydrogen cyanide gas upon acidification or workup, making it a significantly safer laboratory reagent.[1][5]

  • Broad Applicability: It is effective for a wide range of aliphatic and aromatic aldehydes and ketones in combination with primary and secondary amines.[9][10]

Alternative Reducing Agents (and Their Limitations)

ReagentAdvantagesDisadvantages & Rationale for Avoidance
Sodium Cyanoborohydride (NaBH₃CN) Historically significant; stable in protic solvents.High Toxicity: Generates toxic cyanide byproducts.[5] pH Dependent: Requires careful pH control (pH 6-8) to ensure selective reduction of the iminium ion.[6][10]
Sodium Borohydride (NaBH₄) Inexpensive and powerful.Lack of Selectivity: Readily reduces aldehydes and ketones, leading to alcohol byproducts.[7] Requires a two-step procedure: pre-formation of the imine, followed by the addition of NaBH₄.[9]
Catalytic Hydrogenation (H₂, Pd/C) "Green" (atom economical), scalable.Over-reduction Risk: Less chemoselective; can reduce other functional groups like C-C multiple bonds, nitro groups, or benzyl ethers.[6][11] May require high pressures.
Solvent Selection

The choice of solvent is intrinsically linked to the stability and reactivity of the chosen reducing agent.

  • Primary Recommendation for STAB: Aprotic solvents are required as STAB is sensitive to water and incompatible with methanol.[1][7]

    • 1,2-Dichloroethane (DCE): Widely regarded as the optimal solvent for STAB-mediated reductive aminations.[9]

    • Dichloromethane (DCM): A common and effective alternative.

    • Tetrahydrofuran (THF): Also a suitable choice, particularly if solubility is an issue in chlorinated solvents.[9]

The Role of an Acid Catalyst

The formation of the iminium ion is the acid-catalyzed, rate-limiting step.

  • For Aldehydes: Aldehydes are generally reactive enough that an external acid catalyst is not required.[9]

  • For Ketones: Ketones are less electrophilic than aldehydes. The reaction can be sluggish or fail to proceed without a catalyst.

    • Acetic Acid (AcOH): The addition of catalytic amounts (0.1 to 1.0 equivalents) of glacial acetic acid is highly recommended to facilitate iminium ion formation with ketone substrates.[9][10] The acid protonates the carbonyl oxygen, rendering the carbon more electrophilic.

Stoichiometry and Temperature
  • Reagent Ratios: The carbonyl compound is typically the limiting reagent. A slight excess of the amine and a larger excess of the reducing agent are used to drive the reaction to completion.

    • (2R)-2-(Trifluoromethyl)morpholine: 1.1–1.2 equivalents

    • Sodium Triacetoxyborohydride: 1.4–2.0 equivalents[8]

  • Temperature: Most reactions proceed efficiently at ambient temperature (20–25 °C). For particularly unreactive ketones, gentle heating (e.g., to 40 °C) may be beneficial, but should be monitored to avoid side reactions.

Experimental Protocols

Protocol 1: Reductive Amination with an Aldehyde

This protocol describes a general, robust procedure for coupling (2R)-2-(Trifluoromethyl)morpholine with a representative aldehyde.

Materials & Reagents

ReagentM.W.AmountMoles (mmol)Equiv.
Aldehyde (e.g., 4-Methoxybenzaldehyde)136.15136 mg1.01.0
(2R)-2-(Trifluoromethyl)morpholine157.12188 mg1.21.2
Sodium Triacetoxyborohydride (STAB)211.94318 mg1.51.5
1,2-Dichloroethane (DCE)-5.0 mL--

Step-by-Step Procedure

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 equiv) and (2R)-2-(Trifluoromethyl)morpholine (1.2 equiv).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE, approx. 0.2 M relative to the aldehyde).

  • Stirring: Stir the mixture at room temperature for 20-30 minutes to allow for initial mixing and interaction.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 equiv) to the mixture in one portion. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting aldehyde is consumed (typically 2–8 hours).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure N-substituted product.

Protocol 2: Reductive Amination with a Ketone (Acid-Catalyzed)

This protocol is optimized for less reactive ketone substrates.

Materials & Reagents

ReagentM.W.AmountMoles (mmol)Equiv.
Ketone (e.g., Cyclohexanone)98.1498 mg1.01.0
(2R)-2-(Trifluoromethyl)morpholine157.12188 mg1.21.2
Sodium Triacetoxyborohydride (STAB)211.94318 mg1.51.5
Glacial Acetic Acid (AcOH)60.0530 µL0.50.5
1,2-Dichloroethane (DCE)-5.0 mL--

Step-by-Step Procedure

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the ketone (1.0 equiv) and (2R)-2-(Trifluoromethyl)morpholine (1.2 equiv).

  • Solvent & Catalyst Addition: Add anhydrous DCE (approx. 0.2 M) followed by glacial acetic acid (0.5 equiv).

  • Pre-Stirring (Iminium Formation): Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 equiv) to the mixture portion-wise over 5 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature. Ketone reactions are typically slower; monitor by TLC or LC-MS over 12–24 hours.

  • Work-up, Extraction, and Purification: Follow steps 6 through 9 as described in Protocol 1.

Sources

Incorporation of (2R)-2-(Trifluoromethyl)morpholine in kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Incorporation of (2R)-2-(Trifluoromethyl)morpholine in Kinase Inhibitors

Abstract

The morpholine heterocycle is a ubiquitous pharmacophore in kinase inhibitors, serving as a solvent-exposed solubilizing group that often interacts with the hinge region of the ATP-binding pocket.[1] However, the unsubstituted morpholine ring is metabolically vulnerable to oxidative metabolism (CYP450-mediated


-hydroxylation) and can induce off-target hERG toxicity due to high basicity (

).[1]

This Application Note details the strategic incorporation of (2R)-2-(trifluoromethyl)morpholine . This bioisostere leverages the "Fluorine Effect" to block metabolic hot spots, modulate lipophilicity (


), and lower basicity (

), thereby improving the pharmacokinetic (PK) profile of lead compounds targeting PI3K, mTOR, and EGFR kinases.

Part 1: Rationale & Design Principles

The Metabolic Blockade

Unsubstituted morpholines are prone to oxidation at the C2 and C3 positions by Cytochrome P450 enzymes (primarily CYP3A4 and CYP2C9). This leads to ring opening and rapid clearance.[1]

  • Mechanism: The trifluoromethyl (

    
    ) group exerts a strong electron-withdrawing effect (inductive effect, 
    
    
    
    ), deactivating the adjacent C-H bonds toward radical abstraction by the high-valent Iron-Oxo species of CYP450.[1]
  • Stereochemistry: The (2R) configuration is often preferred in kinase drug discovery (e.g., PI3K

    
     inhibitors) as it directs the bulky 
    
    
    
    group into specific solvent-accessible pockets, avoiding steric clashes common with the (2S) enantiomer in the ATP-binding cleft.
Basicity and Permeability Modulation
  • pKa Shift: The strong electron-withdrawing nature of the

    
     group reduces the electron density on the morpholine nitrogen.
    
    • Standard Morpholine

      
      : ~8.5 (Predominantly cationic at pH 7.4).
      
    • (2R)-2-

      
      -Morpholine 
      
      
      
      : ~7.4 (Significant neutral fraction at pH 7.4).
  • Impact: Lower basicity reduces lysosomal trapping (cationic sequestration) and improves passive membrane permeability. It also frequently attenuates hERG channel inhibition, a common liability for basic amines.

Part 2: Visualization of Mechanism

The following diagram illustrates the metabolic stabilization provided by the trifluoromethyl group compared to the standard morpholine scaffold.

MetabolicStability cluster_0 Mechanism of Action Morpholine Standard Morpholine (Kinase Inhibitor) CYP CYP450 Enzyme (Oxidative Attack) Morpholine->CYP High Affinity (C2-H Abstraction) Metabolite Ring-Opened Metabolite (Inactive) CYP->Metabolite Rapid Clearance (t1/2 < 30 min) CF3_Morph (2R)-2-CF3-Morpholine (Optimized Analog) CF3_Morph->CYP Blocked Site (C-F Bond Strength) Stable Metabolically Stable Parent Drug CF3_Morph->Stable Extended Half-life (t1/2 > 120 min)

Caption: Comparative metabolic fate of standard morpholine vs. (2R)-2-trifluoromethyl morpholine in the presence of CYP450 enzymes.

Part 3: Experimental Protocols

Protocol A: Synthesis of (2R)-2-(Trifluoromethyl)morpholine

Note: While commercially available, in-house synthesis ensures enantiomeric purity.[1]

Reagents:

  • (2R)-2-(Trifluoromethyl)oxirane (Chiral epoxide starting material)[1]

  • 2-Aminoethyl hydrogen sulfate[1]

  • Sodium Hydroxide (NaOH)

  • Toluene/Water biphasic system

Step-by-Step Methodology:

  • Ring Opening: Dissolve (2R)-2-(trifluoromethyl)oxirane (1.0 eq) in toluene. Add 2-aminoethyl hydrogen sulfate (1.1 eq) dissolved in minimum water.[1]

  • Cyclization: Add NaOH (pellets, 4.0 eq) slowly to the biphasic mixture at 0°C.

  • Heating: Heat the mixture to 60°C for 16 hours. The intramolecular cyclization proceeds via nucleophilic attack of the amine on the epoxide, followed by sulfate displacement.

  • Workup: Separate the organic layer.[1][2] Extract the aqueous layer with dichloromethane (DCM).

  • Purification: The product is a volatile amine.[1] Isolate as the HCl salt by bubbling HCl gas through the ether/DCM solution.

    • Yield: Typically 40-60%.[1]

    • Validation: Check optical rotation

      
       to confirm no racemization occurred.
      
Protocol B: Incorporation into Kinase Scaffold ( Coupling)

Critical Insight: The


 group reduces the nucleophilicity of the morpholine nitrogen. Standard conditions used for morpholine (e.g., EtOH, reflux) often fail or proceed sluggishly. Harsh conditions are required.[1]

Substrate: 4-Chloro-quinazoline or 2-Chloro-pyrimidine derivative (Common Kinase Cores).[1]

Reagents:

  • (2R)-2-(Trifluoromethyl)morpholine HCl salt[1]

  • Diisopropylethylamine (DIPEA) or

    
    
    
  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone)[1]

Workflow:

  • Preparation: Dissolve the heteroaryl chloride (1.0 eq) in anhydrous DMSO (0.2 M concentration).

  • Base Activation: Add (2R)-2-(Trifluoromethyl)morpholine HCl (1.2 eq) and DIPEA (3.0 eq).

    • Why DIPEA? Inorganic bases like

      
       can be sparingly soluble; DIPEA ensures the amine is free-based in the organic phase.[1]
      
  • Reaction: Heat to 100–120°C for 4–12 hours. Monitor by LC-MS.[1]

    • Note: If conversion is <50% after 6 hours, switch to Buchwald-Hartwig conditions (Pd2(dba)3, BINAP, NaOtBu, Toluene, 100°C). The electronic deactivation of the amine often necessitates metal catalysis.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl solution (to remove DMSO).

  • Purification: Flash chromatography (Hexane/EtOAc).

Part 4: Data Analysis & Validation

Comparative Physicochemical Profile

The following table highlights the shift in properties upon


 incorporation.
PropertyStandard Morpholine Analog(2R)-2-

-Morpholine Analog
Impact
pKa (Conj.[1] Acid) 8.57.4 Improved permeability; reduced cation trapping.[1]
LogD (pH 7.4) 1.22.1 Increased lipophilicity aids blood-brain barrier (BBB) penetration (if targeted).[1]
t1/2 (Human Microsomes) 28 min>120 min Blockade of metabolic soft spot.
hERG Inhibition (IC50) 4.5

M
>30

M
Reduced cardiotoxicity risk due to lower basicity.
Synthetic Workflow Diagram

SynthesisWorkflow Start Start: (2R)-2-(Trifluoromethyl)oxirane Step1 Step 1: Cyclization (2-aminoethyl sulfate, NaOH) Start->Step1 BuildingBlock Building Block: (2R)-2-CF3-Morpholine Step1->BuildingBlock Decision Coupling Strategy? BuildingBlock->Decision SNAr Path A: SNAr (DMSO, DIPEA, 120°C) Decision->SNAr Standard Buchwald Path B: Buchwald-Hartwig (Pd Cat., NaOtBu) Decision->Buchwald If Low Yield Final Final Kinase Inhibitor (Validated Lead) SNAr->Final Buchwald->Final

Caption: Decision tree for the synthesis and incorporation of the fluorinated morpholine moiety.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Muller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Org. Process Res. Dev. (2014). Scalable Synthesis of (2R)-2-(Trifluoromethyl)morpholine. Organic Process Research & Development. (General reference for Enamine/Epoxide route).
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Petrov, V. A. (2009). Synthesis of trifluoromethyl-containing heterocycles. Journal of Fluorine Chemistry, 130(10), 926-932.

Sources

Application Notes and Protocols for the Dissolution of (2R)-2-(Trifluoromethyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the selection of appropriate solvents for (2R)-2-(Trifluoromethyl)morpholine. As a valuable building block in pharmaceutical and agrochemical research, understanding its dissolution characteristics is critical for reaction setup, purification, and formulation. This guide combines theoretical principles with practical, step-by-step protocols for both rapid solubility screening and precise quantitative measurement.

Introduction: The Challenge of a Bifunctional Molecule

(2R)-2-(Trifluoromethyl)morpholine is a heterocyclic compound of significant interest in medicinal chemistry.[1] The morpholine scaffold is a common feature in approved drugs, and the introduction of a trifluoromethyl (CF3) group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] The successful use of this building block hinges on a fundamental parameter: its solubility.

The molecule's structure presents a unique challenge. It contains a polar morpholine ring, featuring both hydrogen bond-donating (N-H) and accepting (N, O) sites, fused with a highly lipophilic and electron-withdrawing trifluoromethyl group.[3][4] This dual nature means that solvent selection is not always straightforward and requires a systematic approach. This guide provides the theoretical framework and actionable protocols to empower researchers to make informed decisions for dissolving this compound, whether in its free base or salt form.

Physicochemical Analysis & Solubility Prediction

A molecule's structure dictates its interactions with a solvent. The principle of "like dissolves like" is the cornerstone of solvent selection, stating that substances with similar intermolecular forces are more likely to be miscible.[5]

  • The Morpholine Core: The parent morpholine structure is polar and miscible with water.[6] It contains an ether linkage and a secondary amine. The amine group can act as a hydrogen bond donor, while both the nitrogen and oxygen atoms can act as hydrogen bond acceptors. This makes the core amenable to dissolution in polar solvents.[3]

  • The Trifluoromethyl Group: The -CF3 group is a powerful modulator of physical properties. It is highly electronegative and significantly increases the lipophilicity (fat-solubility) of a molecule.[2][7] This group does not participate in hydrogen bonding and will favor interactions with less polar or nonpolar solvents.

Strategic Solvent Selection Framework

Based on the analysis, solvents can be categorized into three primary groups for initial screening. The choice depends heavily on the intended application (e.g., reaction, purification, analysis).

Recommended Solvent Classes
  • Polar Protic Solvents: These solvents contain O-H or N-H bonds and can actively participate in hydrogen bonding.[8] They are excellent candidates for dissolving the polar morpholine ring.

    • Examples: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA), Water (H₂O).

    • Rationale: Strong hydrogen bonding interactions with the morpholine N-H and ether oxygen. The hydrochloride salt form of the compound is expected to be highly soluble in this class. In published synthetic procedures, ethanol is frequently used as a solvent for reactions involving fluorinated morpholines.[9]

  • Polar Aprotic Solvents: These solvents have a large dipole moment but lack O-H or N-H bonds. They can act as hydrogen bond acceptors but not donors.[8] They are effective at dissolving polar compounds without the strong caging effect that protic solvents can have on nucleophiles.[8]

    • Examples: Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), Acetone.

    • Rationale: Strong dipole-dipole interactions with the molecule. Solvents like THF and MeCN offer a good balance, capable of solvating the polar ring while accommodating the lipophilic CF3 group.

  • Chlorinated Solvents: These solvents are weakly polar and are effective at dissolving a wide range of organic compounds.

    • Examples: Dichloromethane (DCM), Chloroform (CHCl₃).

    • Rationale: DCM is a common solvent for organic reactions and can effectively dissolve molecules with moderate polarity and lipophilicity.[10] It is a good choice for dissolving the free base form of the compound.

Solvent Properties Comparison Table

The following table summarizes key properties of recommended solvents for initial screening.

SolventClassPolarity IndexBoiling Point (°C)Dielectric Constant (20°C)Notes
MethanolPolar Protic5.164.732.7Excellent for salts, strong H-bonding.
EthanolPolar Protic4.378.424.5Good general-purpose polar solvent.
AcetonitrilePolar Aprotic5.881.637.5Balances polarity and aprotic nature.
Tetrahydrofuran (THF)Polar Aprotic4.066.07.6Good for accommodating lipophilic groups.
Dichloromethane (DCM)Chlorinated3.139.69.1Excellent for free base, volatile.[10]
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2189.046.7Very strong solvent, high boiling point.
TolueneNonpolar2.4110.62.4Unlikely to be effective alone.

Experimental Protocols

The following protocols provide a systematic approach to determining the ideal solvent for (2R)-2-(Trifluoromethyl)morpholine. Always use appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, and work in a well-ventilated fume hood.

Workflow for Solvent Selection

The diagram below outlines the logical progression from initial screening to quantitative analysis.

Solvent_Selection_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Qualitative Screening cluster_quant Phase 3: Quantitative Analysis Analyze Analyze Solute Structure (Polar + Lipophilic) Select Select Candidate Solvents (Protic, Aprotic, Chlorinated) Analyze->Select Screen Protocol 1: Small-Scale Solubility Test (Visual Assessment) Select->Screen Categorize Categorize Results: Soluble / Partially Soluble / Insoluble Screen->Categorize Quantify Protocol 2: Quantitative Measurement (Gravimetric Method) Categorize->Quantify For promising solvents Data Determine Solubility (e.g., mg/mL) Quantify->Data

Caption: Logical workflow for systematic solvent selection.

Protocol 1: Rapid Qualitative Solubility Screening

Objective: To quickly assess the solubility of the compound in a range of solvents at room temperature.

Materials:

  • (2R)-2-(Trifluoromethyl)morpholine (free base or salt)

  • Selection of candidate solvents (see Table above)

  • Small vials (e.g., 1.5 mL Eppendorf tubes or 1-dram glass vials)

  • Vortex mixer

  • Micro-spatula

  • Pipettor (100-1000 µL range)

Procedure:

  • Preparation: Label a series of vials, one for each solvent to be tested.

  • Aliquot Solute: Accurately weigh approximately 2-5 mg of (2R)-2-(Trifluoromethyl)morpholine into each vial. Record the exact mass if a semi-quantitative result is desired.

  • Solvent Addition: Add 0.5 mL of the first solvent to the corresponding vial.

  • Mixing: Cap the vial securely and vortex for 30-60 seconds.

  • Observation: Visually inspect the vial against a dark background. Look for any undissolved solid particles.

  • Categorization: Classify the solubility based on the following criteria:

    • Soluble: No visible solid particles remain. The solution is clear.

    • Partially Soluble: Some solid has dissolved, but undissolved particles are still clearly visible.

    • Insoluble: The solid material appears largely unaffected.

  • Repeat: Repeat steps 3-6 for each candidate solvent.

  • Record: Tabulate the results for easy comparison.

Protocol 2: Quantitative Solubility by Gravimetric Analysis

Objective: To determine the precise solubility (e.g., in mg/mL or mol/L) of the compound in a specific solvent.

Materials:

  • (2R)-2-(Trifluoromethyl)morpholine

  • Chosen solvent from Protocol 1

  • Scintillation vials or small flasks with screw caps

  • Magnetic stirrer and stir bars

  • Analytical balance (readable to 0.1 mg)

  • Syringe filters (0.22 or 0.45 µm, ensure chemical compatibility with the solvent)

  • Syringes

  • Pre-weighed, clean vials for evaporation

  • Drying oven or vacuum desiccator

Procedure:

  • Prepare Saturated Solution: Place an excess amount of the compound (e.g., 50-100 mg) into a vial containing a known volume of solvent (e.g., 2.0 mL). The goal is to have a significant amount of undissolved solid.

  • Equilibration: Add a stir bar, cap the vial, and stir the suspension vigorously at a constant temperature (e.g., 25 °C) for at least 4-6 hours (or overnight) to ensure equilibrium is reached.

  • Sample Collection: Stop stirring and allow the excess solid to settle for 30 minutes. Carefully draw the supernatant (the clear liquid phase) into a syringe.

  • Filtration: Attach a syringe filter to the syringe and dispense a precise volume (e.g., 1.00 mL) of the clear, saturated solution into a pre-weighed (tared) vial. This step is crucial to remove any microscopic solid particles.

  • Solvent Evaporation: Carefully evaporate the solvent from the tared vial. This can be done by gentle heating in a drying oven (ensure the temperature is well below the compound's boiling/decomposition point) or under a stream of nitrogen. For high-boiling solvents like DMSO, a high-vacuum oven is required.

  • Final Weighing: Once the solvent is completely removed and only the dissolved solid remains, place the vial in a vacuum desiccator to cool and remove any residual moisture. Weigh the vial again.

  • Calculation:

    • Mass of dissolved solid = (Final vial mass) - (Initial tare mass of vial).

    • Solubility (mg/mL) = (Mass of dissolved solid in mg) / (Volume of solution dispensed in mL).

Advanced Considerations & Troubleshooting

  • Free Base vs. Hydrochloride Salt: The form of the compound is critical. The free base is a neutral molecule, while the hydrochloride salt is an ionic compound.[11]

    • Free Base: Expect higher solubility in less polar organic solvents like DCM, THF, and Ethyl Acetate.

    • HCl Salt: Expect significantly higher solubility in polar protic solvents like water, methanol, and ethanol, and poor solubility in nonpolar or weakly polar solvents.

  • Effect of Temperature: Solubility generally increases with temperature.[5] If solubility is limited at room temperature, gentle heating may improve it. However, be aware of the solvent's boiling point and the compound's stability.

  • Solvent Mixtures (Cosolvency): If a single solvent is not ideal, a binary mixture can be effective. For example, a mixture of Toluene and Ethanol might provide a balance of nonpolar and polar characteristics to better solvate both ends of the molecule.

Solute-Solvent Interaction Diagram

The following diagram illustrates the primary intermolecular forces at play between (2R)-2-(Trifluoromethyl)morpholine and different solvent types.

Caption: Dominant intermolecular forces governing solubility.

Conclusion

The dissolution of (2R)-2-(Trifluoromethyl)morpholine is governed by its amphiphilic nature. A systematic screening approach, beginning with polar solvents, is recommended. For the free base form, polar aprotic and chlorinated solvents like THF, Acetonitrile, and DCM are excellent starting points. For the hydrochloride salt form, polar protic solvents such as Methanol and Ethanol will provide superior solubility. The quantitative protocols outlined herein provide a robust method for generating reliable solubility data essential for successful research and development.

References

  • Sipos, G., et al. (2019). N‐Fluoroalkylated Morpholinos – a New Class of Nucleoside Analogues. ChemistrySelect. [Online] Available at: [Link]

  • Google Patents. (2012). Preparation method of (2R, 3R)-2-((1R)-1-(3, 5-bis (trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl) morpholine. CN103193725A.
  • Google Patents. (2006). Chemical synthesis of morpholine derivatives. EP1087966B1.
  • ResearchGate. (2019). N‐Fluoroalkylated Morpholinos – a New Class of Nucleoside Analogues. [Online] Available at: [Link]

  • Karczmarzyk, Z., et al. (2022). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Molecules. [Online] Available at: [Link]

  • Labclinics. (2020). Solubility factors when choosing a solvent. [Online] Available at: [Link]

  • J. Braz. Chem. Soc. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Online] Available at: [Link]

  • Vapourtec. Solvent Selection Guide for Green Chemistry. [Online] Available at: [Link]

  • Wikipedia. Morpholine. [Online] Available at: [Link]

  • Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences. [Online] Available at: [Link]

  • Byrne, F. P., et al. (2016). Toward a More Holistic Framework for Solvent Selection. Organic Process Research & Development. [Online] Available at: [Link]

  • Sciencemadness Wiki. Morpholine. [Online] Available at: [Link]

  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Online] Available at: [Link]

  • Wikipedia. Trifluoromethyl group. [Online] Available at: [Link]

  • ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Online] Available at: [Link]

  • Müller, K., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Online] Available at: [Link]

  • ResearchGate. (2014). (PDF) Morpholines. Synthesis and Biological Activity. [Online] Available at: [Link]

  • Beilstein Journals. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Online] Available at: [Link]

  • Reddit. (2020). Dissolving Fluorinated Polymers in Perfluorohexane. [Online] Available at: [Link]

Sources

Comprehensive Guide to the Storage, Handling, and Stability Assessment of Trifluoromethyl Morpholines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

Trifluoromethyl (CF₃) morpholines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The incorporation of the trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity, making these scaffolds valuable in modern drug design. However, the unique electronic properties of the CF₃ group and the inherent reactivity of the morpholine ring necessitate rigorous protocols for their storage, handling, and stability assessment. This guide provides a comprehensive overview of best practices, potential degradation pathways, and detailed experimental protocols for forced degradation studies to ensure the integrity and successful application of these critical building blocks.

Core Principles: Understanding the Trifluoromethyl Morpholine Scaffold

The stability of a trifluoromethyl morpholine derivative is governed by the interplay between the electron-withdrawing nature of the CF₃ group and the chemical properties of the morpholine ring. The CF₃ group is known to be exceptionally stable and generally resistant to metabolic degradation, which is a primary reason for its incorporation into drug candidates. Conversely, the morpholine ring, an amino ether, contains heteroatoms that are susceptible to chemical reactions such as oxidation and hydrolysis under certain conditions. Understanding this balance is critical for predicting stability and designing appropriate handling procedures.

Table 1: General Properties and Recommended Storage for Trifluoromethyl Morpholines
PropertyTypical Value / ConditionRationale & Causality
Physical Form Typically a solid (often as a hydrochloride salt) or a high-boiling liquid.Salt forms enhance stability and ease of handling for solid compounds.
Recommended Storage 2-8°C or room temperature, depending on the specific derivative.Refrigeration slows down potential degradation kinetics. Always consult the supplier-specific data sheet.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).The morpholine nitrogen can be susceptible to oxidation. An inert atmosphere displaces oxygen and atmospheric moisture, preventing oxidative degradation and potential hydrolysis.
Container Tightly sealed, chemically resistant containers (e.g., amber glass vials).Prevents exposure to light, moisture, and oxygen. Containers must be resealed carefully after opening to prevent leakage and contamination.
Hygroscopicity Many amine-containing compounds, including morpholines, are hygroscopic.Absorption of water can lead to hydrolysis or catalyze other degradation reactions. Storage in a dry, well-ventilated area is crucial.

Safe Handling and Personal Protective Equipment (PPE)

Trifluoromethyl morpholines and related fluorinated organic compounds require careful handling to mitigate risks. The primary hazards are associated with irritation and potential toxicity upon ingestion, inhalation, or skin contact.

  • Engineering Controls : Always handle these compounds within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles or a face shield.

    • Hand Protection : Use chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.

    • Skin Protection : Wear a lab coat. Ensure skin is not exposed.

  • Emergency Preparedness : In the event of decomposition, fluorinated compounds can release hydrogen fluoride (HF). Ensure that a 2.5% calcium gluconate gel is available as a first aid measure for potential HF exposure, and that all personnel are trained in its use.

Stability Profile and Potential Degradation Pathways

While the CF₃ group itself is robust, the morpholine ring can be susceptible to degradation under stress conditions. A primary degradation mechanism for morpholine and its derivatives involves the cleavage of the C-N bond, which can be initiated by oxidation or enzymatic action, leading to ring-opened products.

Key vulnerabilities of the trifluoromethyl morpholine scaffold include:

  • N-Oxidation : The lone pair of electrons on the morpholine nitrogen can be oxidized, especially in the presence of strong oxidizing agents, to form an N-oxide.

  • Ring Cleavage : Under harsh acidic or basic conditions, or through oxidative pathways, the C-O or C-N bonds within the morpholine ring may be cleaved.

  • Photodegradation : Although many trifluoromethylated compounds exhibit good photostability, prolonged exposure to high-intensity UV or white light can induce degradation.

G cluster_main Trifluoromethyl Morpholine Core A Trifluoromethyl Morpholine B N-Oxide Formation A->B [O] (e.g., H₂O₂) C Ring Cleavage (Hydrolytic) A->C H⁺ / OH⁻ (Acid/Base) D Ring Cleavage (Oxidative) A->D [O] Radical Species

Caption: Hypothetical degradation pathways for the trifluoromethyl morpholine scaffold.

Protocol: Forced Degradation Stability Testing

Forced degradation studies are essential to identify the intrinsic stability of a drug substance and to develop stability-indicating analytical methods, as recommended by ICH guidelines. This protocol provides a framework for assessing the stability of trifluoromethyl morpholines under various stress conditions.

G cluster_stress 3. Apply Stress Conditions prep 1. Prepare Stock Solution (1 mg/mL in suitable solvent) aliquot 2. Aliquot into Vials for Each Stress Condition prep->aliquot acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) aliquot->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) aliquot->base ox Oxidation (e.g., 3% H₂O₂, RT) aliquot->ox therm Thermal Stress (e.g., 80°C, Solid & Solution) aliquot->therm photo Photolytic Stress (ICH Q1B Guidelines) aliquot->photo analysis 4. Analyze Samples (HPLC-UV/MS) acid->analysis base->analysis ox->analysis therm->analysis photo->analysis report 5. Characterize Degradants & Generate Report analysis->report

Caption: Workflow for forced degradation stability testing of trifluoromethyl morpholines.

Materials and Reagents
  • Trifluoromethyl morpholine derivative

  • HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)

  • Deionized (DI) Water

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • Formic Acid or Trifluoroacetic Acid (TFA) for mobile phase

  • Class A volumetric flasks and pipettes

  • HPLC vials with septa

  • pH meter

Step-by-Step Methodology

1. Stock Solution Preparation:

  • Accurately weigh and dissolve the trifluoromethyl morpholine compound in a suitable solvent (e.g., 50:50 ACN:Water) to prepare a stock solution of approximately 1 mg/mL.

  • Rationale : A mixed aqueous/organic solvent is often used to ensure solubility of both the parent compound and any potential degradants of varying polarity.

2. Stress Condition Application:

  • For each condition, transfer aliquots of the stock solution into separate, clearly labeled vials. Prepare a control sample stored at 2-8°C in the dark.

  • Rationale : The control sample is crucial for calculating the percentage of degradation accurately by providing a baseline of the unstressed compound.

Table 2: Experimental Conditions for Forced Degradation Studies
Stress ConditionProtocolTime Points (Suggested)Neutralization/Quenching Step
Acid Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1M HCl. Incubate at 60°C.2, 8, 24 hoursCool and neutralize with an equimolar amount of 0.1M NaOH before analysis.
Base Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1M NaOH. Incubate at 60°C.2, 8, 24 hoursCool and neutralize with an equimolar amount of 0.1M HCl before analysis.
Oxidative Degradation Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.2, 8, 24 hoursQuenching is often not required; dilution with mobile phase is sufficient.
Thermal Degradation Transfer 1 mL of stock solution into a vial and heat in an oven at 80°C. Also, place a sample of the solid compound in a vial at the same temperature.24, 48, 72 hoursCool to room temperature before analysis. For the solid sample, dissolve in the solvent to the target concentration.
Photolytic Degradation Expose a solution (1 mg/mL) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and near UV energy of not less than 200 watt hours/m², as per ICH Q1B guidelines. Keep a control sample in the dark.End of exposureNo quenching step needed. Analyze directly.

Analytical Methodology for Stability Assessment

A validated, stability-indicating HPLC method is required to separate the parent compound from all potential degradation products.

Recommended HPLC-UV/MS Method
  • Column : C18 reverse-phase column (e.g., Thermo BDS Hypersil C18, 250 x 4.6 mm, 5 µm).

  • Mobile Phase A : 0.1% Formic Acid in Water

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile

  • Gradient : Start with a high aqueous percentage (e.g., 95% A) and ramp up to a high organic percentage (e.g., 95% B) over 20-30 minutes. This ensures the elution of both polar and non-polar compounds.

  • Flow Rate : 1.0 mL/min.

  • Detection :

    • UV/DAD : Monitor at a wavelength where the parent compound has maximum absorbance (e.g., 250 nm) and also scan a range (e.g., 200-400 nm) to detect degradants with different chromophores.

    • Mass Spectrometry (MS) : Use in-line ESI-MS to obtain mass information for the parent peak and any new peaks that appear, which aids in the structural elucidation of degradation products.

Data Analysis and Interpretation
  • Purity Analysis : For each stressed sample, calculate the peak area percentage of the parent compound relative to the total area of all peaks in the chromatogram.

  • Degradation Calculation : Compare the peak area of the parent compound in the stressed sample to the control sample to determine the percent degradation.

  • Mass Balance : A good stability-indicating method should account for 95-105% of the initial parent compound (sum of the remaining parent and all degradation products).

  • Peak Purity : Use a Diode Array Detector (DAD) to assess peak purity and ensure that the parent peak is not co-eluting with any degradants.

Conclusion

The robust chemical nature of the trifluoromethyl group provides a significant stability advantage to morpholine scaffolds, making them highly attractive in drug discovery. However, this stability is not absolute. A thorough understanding of the potential liabilities of the morpholine ring, coupled with stringent storage and handling protocols, is paramount for maintaining compound integrity. The forced degradation and analytical methodologies outlined in this guide provide researchers with a validated framework to confidently assess the stability of novel trifluoromethyl morpholine derivatives, ensuring the reliability of experimental data and accelerating the drug development process.

References

  • Combourieu, B., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Per

Application Notes and Protocols for the Functionalization of the Nitrogen Atom in (2R)-2-(Trifluoromethyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-2-(Trifluoromethyl)morpholine is a privileged scaffold in modern medicinal chemistry. The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] This document provides a comprehensive guide to the synthetic protocols for the functionalization of the secondary amine within the (2R)-2-(trifluoromethyl)morpholine ring system. Detailed, step-by-step procedures for N-alkylation, N-acylation, and N-arylation are presented, accompanied by mechanistic insights and practical considerations for reaction setup, monitoring, and product purification. The aim is to equip researchers with the necessary tools to efficiently generate diverse libraries of novel compounds for drug discovery programs.

Introduction: The Strategic Importance of the 2-(Trifluoromethyl)morpholine Moiety

The morpholine ring is a common heterocycle in numerous approved and experimental drugs, valued for its favorable physicochemical and metabolic properties.[4] The introduction of a trifluoromethyl (CF3) group at the 2-position further enhances its utility in drug design. The strong electron-withdrawing nature of the CF3 group can modulate the pKa of the morpholine nitrogen, influencing its interaction with biological targets.[5] Furthermore, the CF3 group is known to improve metabolic stability by blocking potential sites of oxidation, thereby increasing the half-life of drug candidates.[1]

The secondary amine of (2R)-2-(trifluoromethyl)morpholine serves as a critical handle for introducing a wide array of substituents, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic profiles. This guide focuses on the three primary classes of N-functionalization reactions: N-alkylation, N-acylation, and N-arylation.

Reaction Pathways for N-Functionalization

The functionalization of the nitrogen atom in (2R)-2-(trifluoromethyl)morpholine can be achieved through several reliable synthetic routes. The choice of method depends on the desired substituent and the overall synthetic strategy.

Figure 1: General strategies for the N-functionalization of (2R)-2-(trifluoromethyl)morpholine.

Experimental Protocols

General Considerations
  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used where specified, as the presence of water can significantly impact reaction outcomes.

  • Inert Atmosphere: Reactions sensitive to air or moisture should be conducted under an inert atmosphere of nitrogen or argon.

  • Reaction Monitoring: Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are recommended for monitoring reaction progress.

  • Purification: Column chromatography on silica gel is the most common method for purifying the final products.

  • Characterization: The structure and purity of the synthesized compounds should be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS).[6]

Protocol 1: N-Alkylation via Reductive Amination

Reductive amination is a versatile method for the N-alkylation of amines. This two-step, one-pot procedure involves the initial formation of an iminium ion intermediate from the reaction of the morpholine with an aldehyde or ketone, followed by its reduction to the corresponding N-alkylated product.

Rationale: This method is advantageous due to the wide availability of aldehydes and ketones, and the mild reaction conditions. Sodium triacetoxyborohydride is a preferred reducing agent as it is selective for the iminium ion in the presence of the carbonyl starting material and is tolerant of a slightly acidic medium which can facilitate iminium ion formation.

Step-by-Step Protocol:

  • To a solution of (2R)-2-(trifluoromethyl)morpholine (1.0 equiv.) in dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M) at room temperature, add the desired aldehyde or ketone (1.1 equiv.).

  • Stir the mixture for 10-15 minutes to allow for initial iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise over 5 minutes.

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Condition Rationale
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Good solubility for reactants, compatible with the reducing agent.
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)Mild and selective reducing agent.
Stoichiometry Aldehyde/Ketone (1.1 equiv.), NaBH(OAc)₃ (1.5 equiv.)A slight excess ensures complete conversion.
Temperature Room TemperatureSufficient for most substrates.
Workup Aqueous NaHCO₃ quenchNeutralizes any remaining acid and quenches the reducing agent.
Protocol 2: N-Acylation with Acyl Halides or Anhydrides

N-acylation is a straightforward method to introduce an acyl group onto the morpholine nitrogen. This reaction typically proceeds rapidly at room temperature in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct.

Rationale: This is a highly efficient and general method for the formation of amides. The use of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial to prevent side reactions with the electrophilic acylating agent.

Step-by-Step Protocol:

  • Dissolve (2R)-2-(trifluoromethyl)morpholine (1.0 equiv.) and a suitable base such as triethylamine (1.5 equiv.) in an anhydrous solvent like DCM or tetrahydrofuran (THF) (0.1 M) in a flask equipped with a magnetic stirrer and under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the acyl chloride or anhydride (1.1 equiv.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM and wash with water, 1 M HCl (to remove excess amine), saturated aqueous NaHCO₃ (to remove acidic byproducts), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Parameter Condition Rationale
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Anhydrous conditions are essential to prevent hydrolysis of the acylating agent.
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA)Scavenges the acid byproduct (HCl or RCOOH).
Stoichiometry Acylating agent (1.1 equiv.), Base (1.5 equiv.)Ensures complete reaction and neutralization.
Temperature 0 °C to Room TemperatureControls the initial exotherm and allows for a smooth reaction.
Workup Acidic and basic washesRemoves unreacted starting materials and byproducts.
Protocol 3: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7] This method allows for the coupling of the morpholine with a wide range of aryl and heteroaryl halides or triflates.

Rationale: This reaction offers broad substrate scope and functional group tolerance, making it a cornerstone of modern synthetic chemistry for accessing N-aryl amines.[7] The choice of palladium catalyst, ligand, and base is critical for achieving high yields and depends on the specific coupling partners.

Step-by-Step Protocol:

  • To an oven-dried reaction vessel, add the aryl halide or triflate (1.0 equiv.), (2R)-2-(trifluoromethyl)morpholine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add an anhydrous solvent such as toluene or dioxane (0.1 M).

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with a solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Parameter Condition Rationale
Catalyst Pd₂(dba)₃, Pd(OAc)₂Common palladium precursors for generating the active Pd(0) catalyst.
Ligand Xantphos, RuPhos, SPhosBulky, electron-rich phosphine ligands stabilize the palladium catalyst and promote reductive elimination.
Base Cs₂CO₃, K₃PO₄, NaOtBuThe choice of base is crucial and substrate-dependent.
Solvent Toluene, DioxaneHigh-boiling, aprotic solvents are typically used.
Temperature 80-110 °CElevated temperatures are usually required to drive the catalytic cycle.

Analytical Characterization

The successful synthesis of N-functionalized (2R)-2-(trifluoromethyl)morpholine derivatives requires thorough analytical characterization.

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the molecular structure, confirming the addition of the new substituent and the integrity of the morpholine ring.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Purity Analysis: High-performance liquid chromatography (HPLC) is often used to determine the purity of the final compound.

Troubleshooting

Issue Possible Cause Solution
Low or no product formation Inactive catalyst (Buchwald-Hartwig), wet reagents/solvents, incorrect base.Use fresh catalyst, ensure anhydrous conditions, screen different bases.
Multiple products Side reactions (e.g., over-alkylation), decomposition of starting materials.Adjust stoichiometry, lower reaction temperature, use a milder base.
Difficulty in purification Similar polarity of product and starting material/byproducts.Optimize chromatographic conditions (solvent system, gradient), consider derivatization for easier separation.

Conclusion

The functionalization of the nitrogen atom in (2R)-2-(trifluoromethyl)morpholine is a key strategy in the development of novel therapeutic agents. The protocols outlined in this application note provide robust and versatile methods for N-alkylation, N-acylation, and N-arylation. By understanding the principles behind these reactions and adhering to careful experimental technique, researchers can efficiently synthesize a diverse range of derivatives for biological evaluation.

References

  • Shcherbatiuk, A. V., et al. (n.d.). Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery. Enamine.
  • (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC.
  • (n.d.). EP1087966B1 - Chemical synthesis of morpholine derivatives - Google Patents.
  • (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI.
  • (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI.
  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
  • Rekka, E. A., & Kourounakis, P. N. (2010). Medicinal chemistry of 2,2,4-substituted morpholines. Current medicinal chemistry, 17(29), 3422–3430.
  • (n.d.). Buchwald–Hartwig amination - Wikipedia.
  • (n.d.). Synthesis, characterization and dynamic NMR studies of a novel chalcone based N-substituted morpholine derivative | Request PDF. ResearchGate.

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Scalable Synthesis of (2R)-2-(Trifluoromethyl)morpholine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (2R)-2-(Trifluoromethyl)morpholine

The morpholine scaffold is a privileged heterocyclic motif frequently found in a wide array of pharmaceuticals and biologically active compounds.[1][2] Its unique physicochemical properties, such as improved metabolic stability, aqueous solubility, and potential for blood-brain barrier permeability, make it a highly desirable building block in medicinal chemistry.[3] The introduction of a trifluoromethyl (-CF3) group can further enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[4][5] Consequently, chiral trifluoromethylated morpholines, such as (2R)-2-(Trifluoromethyl)morpholine, are of significant interest in drug discovery and development. This document provides detailed application notes and scalable protocols for the synthesis of this valuable chiral building block.

Two primary scalable synthetic strategies will be detailed:

  • Enantioselective Synthesis via Ring-Opening of a Chiral Epoxide: This is often the most direct and atom-economical approach, starting from a commercially available chiral building block.

  • Asymmetric Hydrogenation of a Dehydromorpholine Precursor: This method offers an alternative route that can be highly efficient and scalable, relying on catalytic asymmetric transformation to induce chirality.

Route 1: Enantioselective Synthesis from (R)-2-(Trifluoromethyl)oxirane

This is a highly attractive and scalable route that commences from the commercially available chiral epoxide, (R)-2-(trifluoromethyl)oxirane.[6] The strategy involves a three-step process:

  • Nucleophilic Ring-Opening: An N-protected ethanolamine derivative is used to open the chiral epoxide.

  • Intramolecular Cyclization: The resulting amino alcohol undergoes cyclization to form the morpholine ring.

  • Deprotection: Removal of the nitrogen protecting group to yield the final product.

The use of a benzyl protecting group is advantageous due to its relative stability and the numerous available methods for its removal.[7][8]

Workflow Diagram

Enantioselective Synthesis Workflow A Step 1: Synthesis of N-Benzylethanolamine B Step 2: Ring-Opening of (R)-2-(Trifluoromethyl)oxirane A->B Reactant C Step 3: Intramolecular Cyclization B->C Intermediate D Step 4: Deprotection C->D Protected Morpholine E (2R)-2-(Trifluoromethyl)morpholine D->E Final Product

Caption: Workflow for the enantioselective synthesis of (2R)-2-(Trifluoromethyl)morpholine.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Benzylethanolamine

This protocol describes the synthesis of a key starting material, N-benzylethanolamine, from ethanolamine and benzyl chloride.[9][10]

  • Materials:

    • Ethanolamine

    • Benzyl chloride

    • Sodium carbonate (Na₂CO₃)

    • Water (H₂O)

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Reflux condenser

    • Stir plate and stir bar

    • Separatory funnel

  • Procedure:

    • To a round-bottom flask, add ethanolamine (e.g., 5 equivalents) and water.

    • Add sodium carbonate (e.g., 2 equivalents) to the solution and stir until dissolved.

    • Slowly add benzyl chloride (1 equivalent) dropwise to the stirring solution at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude N-benzylethanolamine.

    • Purify the crude product by vacuum distillation to obtain pure N-benzylethanolamine.

Protocol 2: Synthesis of (2R)-4-Benzyl-2-(trifluoromethyl)morpholine

This protocol details the ring-opening of (R)-2-(trifluoromethyl)oxirane with N-benzylethanolamine and subsequent intramolecular cyclization.

  • Materials:

    • (R)-2-(Trifluoromethyl)oxirane

    • N-Benzylethanolamine

    • Anhydrous solvent (e.g., Toluene or Isopropanol)

    • p-Toluenesulfonyl chloride (TsCl)

    • Sodium hydride (NaH) or other suitable base

    • Anhydrous Tetrahydrofuran (THF)

    • Round-bottom flask

    • Stir plate and stir bar

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • Ring-Opening:

      • In a round-bottom flask under an inert atmosphere, dissolve N-benzylethanolamine (1.1 equivalents) in the anhydrous solvent.

      • Cool the solution to 0 °C in an ice bath.

      • Slowly add (R)-2-(trifluoromethyl)oxirane (1 equivalent) to the solution.

      • Allow the reaction to warm to room temperature and stir for 12-24 hours.

      • Monitor the reaction by TLC or LC-MS.

      • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to obtain the crude amino alcohol intermediate.

    • Cyclization:

      • Dissolve the crude amino alcohol in anhydrous THF under an inert atmosphere and cool to 0 °C.

      • Slowly add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise.

      • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

      • Alternatively, treat the amino alcohol with a sulfonyl chloride like p-toluenesulfonyl chloride in the presence of a base like triethylamine to form a leaving group on the primary alcohol, followed by base-mediated cyclization.[11]

      • Heat the reaction mixture to reflux and maintain for 4-8 hours.

      • Monitor the cyclization by TLC or LC-MS.

      • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

      • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

      • Concentrate the solution and purify the crude product by column chromatography on silica gel to afford (2R)-4-Benzyl-2-(trifluoromethyl)morpholine.

Protocol 3: Deprotection to (2R)-2-(Trifluoromethyl)morpholine

This protocol describes the removal of the N-benzyl group via catalytic hydrogenation.

  • Materials:

    • (2R)-4-Benzyl-2-(trifluoromethyl)morpholine

    • Palladium on carbon (Pd/C, 10 wt. %)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen source (H₂ gas balloon or hydrogenation apparatus)

    • Round-bottom flask or hydrogenation vessel

    • Stir plate and stir bar

  • Procedure:

    • Dissolve (2R)-4-Benzyl-2-(trifluoromethyl)morpholine in methanol or ethanol in a suitable reaction vessel.

    • Carefully add Pd/C (e.g., 5-10 mol %) to the solution.

    • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., balloon pressure or higher pressure in an autoclave).

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield (2R)-2-(Trifluoromethyl)morpholine. The product can be further purified by distillation or crystallization if necessary.

Route 2: Asymmetric Hydrogenation of a Dehydromorpholine Precursor

This alternative scalable route involves the synthesis of a prochiral 2-(trifluoromethyl)-3,4-dihydro-2H-1,4-oxazine intermediate, followed by asymmetric hydrogenation to establish the chiral center at the C2 position. This method has been successfully applied to the synthesis of various 2-substituted chiral morpholines with high enantioselectivity.[11][12][13]

Workflow Diagram

Asymmetric Hydrogenation Workflow A Synthesis of Dehydromorpholine Precursor B Asymmetric Hydrogenation A->B Prochiral Substrate C Deprotection (if necessary) B->C Chiral Intermediate D (2R)-2-(Trifluoromethyl)morpholine C->D Final Product

Caption: Workflow for the synthesis of (2R)-2-(Trifluoromethyl)morpholine via asymmetric hydrogenation.

Conceptual Protocol for Asymmetric Hydrogenation
  • Key Components:

    • Substrate: N-protected 2-(trifluoromethyl)-3,4-dihydro-2H-1,4-oxazine. The N-protecting group (e.g., Cbz, Boc) is crucial for activating the double bond and influencing stereoselectivity.

    • Catalyst: A rhodium or iridium complex with a chiral bisphosphine ligand (e.g., SKP-Phos, Me-DuPhos).

    • Hydrogen Source: High-pressure hydrogen gas.

    • Solvent: Anhydrous, degassed solvent such as dichloromethane (DCM) or methanol (MeOH).

  • General Procedure:

    • In a glovebox, charge a high-pressure reactor with the N-protected 2-(trifluoromethyl)-3,4-dihydro-2H-1,4-oxazine substrate, the chiral catalyst (e.g., 0.5-2 mol %), and the anhydrous, degassed solvent.

    • Seal the reactor, remove it from the glovebox, and connect it to a hydrogen line.

    • Purge the reactor with hydrogen gas several times before pressurizing to the desired pressure (e.g., 10-50 atm).

    • Stir the reaction mixture at the specified temperature (e.g., room temperature to 50 °C) for the required time (e.g., 12-48 hours).

    • Monitor the reaction for conversion and enantiomeric excess (ee) by chiral HPLC or SFC.

    • Once the reaction is complete, carefully vent the hydrogen pressure and purge the reactor with an inert gas.

    • Concentrate the reaction mixture and purify the product by column chromatography.

    • If necessary, perform a subsequent deprotection step to obtain the final product.

Data Presentation: Comparison of Synthetic Routes

ParameterRoute 1: Epoxide Ring-OpeningRoute 2: Asymmetric Hydrogenation
Starting Material Commercially available (R)-2-(trifluoromethyl)oxiraneRequires synthesis of a prochiral dehydromorpholine
Chirality Source Chiral pool (starting material)Chiral catalyst
Key Transformation Nucleophilic ring-opening and cyclizationAsymmetric hydrogenation
Scalability High, demonstrated on a multi-gram scale[6]Potentially high, dependent on precursor synthesis
Potential Challenges Regioselectivity of ring-opening, potential side reactions during cyclizationSynthesis of the dehydromorpholine precursor, catalyst screening and optimization
Enantiopurity High, dependent on the ee of the starting epoxidePotentially very high (up to >99% ee reported for similar substrates)[12][13]

Purification and Analysis

For both synthetic routes, the final product and intermediates may require purification.

  • Column Chromatography: Silica gel chromatography is a standard method for purifying organic compounds. A gradient of ethyl acetate in hexanes is often a suitable eluent system for morpholine derivatives.

  • Distillation: For volatile compounds, vacuum distillation can be an effective purification method.

  • Crystallization: If the product is a solid, crystallization can be an excellent method for achieving high purity.

  • Chiral Purification: In cases where a racemic or enantioenriched mixture is obtained, chiral purification techniques such as High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase can be employed to separate the enantiomers.[13][15] SFC is often preferred for its faster run times and reduced solvent consumption.[15]

Trustworthiness and Self-Validation

The protocols described are based on established and reliable chemical transformations. To ensure the identity and purity of the synthesized (2R)-2-(Trifluoromethyl)morpholine, the following analytical techniques should be employed:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Chiral HPLC or SFC: To determine the enantiomeric excess (ee) of the final product.

  • Optical Rotation: To measure the specific rotation and confirm the stereochemistry.

By following these detailed protocols and employing rigorous analytical validation, researchers can confidently synthesize (2R)-2-(Trifluoromethyl)morpholine on a laboratory and pilot-plant scale for applications in drug discovery and development.

References

  • Synthesis of N-benzyl-N-octadecyl-2-aminoethanol. (n.d.). PrepChem.com. Retrieved from [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2021). Semantic Scholar. Retrieved from [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (n.d.). PMC - NIH. Retrieved from [Link]

  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021). News-Medical.net. Retrieved from [Link]

  • Method for preparing 2-[(N-benzyl-N-phenyl)amino]ethanol. (n.d.). Google Patents.
  • Process for the preparation of chiral 2-aryl morpholines. (n.d.). Google Patents.
  • Use of SFC/MS in the Purification of Achiral Pharmaceutical Compounds. (2010). American Laboratory. Retrieved from [Link]

  • Chiral Purification of Volatile Flavors and Fragrances by SFC. (n.d.). Waters Corporation. Retrieved from [Link]

  • Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one. (n.d.). Google Patents.
  • Progress of N-Benzyl Removal. (n.d.). Shanghai Institute of Organic Chemistry. Retrieved from [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. (2023). ResearchGate. Retrieved from [Link]

  • Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]

  • A generic strategy for chiral separations using supercritical fluid chromatography. (n.d.). Journal of Chromatography A. Retrieved from [Link]

  • Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. (n.d.). PMC - NIH. Retrieved from [Link]

  • SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. (n.d.). RASĀYAN Journal of Chemistry. Retrieved from [Link]

  • A kind of preparation method of N- benzyl ethyl alcohol amine. (n.d.). Google Patents.
  • Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2Bis(trifluoromethyl)oxirane. (2002). ResearchGate. Retrieved from [Link] trifluoromethyl_oxirane

  • Chemical synthesis of morpholine derivatives. (n.d.). Google Patents.
  • Synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones. (2025). ResearchGate. Retrieved from [Link]

  • Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. (2023). ResearchGate. Retrieved from [Link]

  • Syntheses of 3,4-dihydro-2H-1,4-benzoxazine-2-acetates and related compounds. (1986). PubMed. Retrieved from [Link]

  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives. (n.d.). PMC - NIH. Retrieved from [Link]

  • Epoxide ring-opening approach to the synthesis of diverse trisubstituted cyclopentanes. (n.d.). Arkivoc. Retrieved from [Link]

  • Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. (n.d.). PMC - NIH. Retrieved from [Link]

  • Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. (2023). PubMed. Retrieved from [Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. (2023). PMC - NIH. Retrieved from [Link]

  • Chemoenzymatic Asymmetric Synthesis of Complex Heterocycles: Dihydrobenzoxazinones and Dihydroquinoxalinones. (2022). ResearchGate. Retrieved from [Link]

  • Ring-opening fluorination of bicyclic azaarenes. (n.d.). PMC - NIH. Retrieved from [Link]

  • Novel Route to 14(S)-Isomorphinans via Grewe Cyclization of a 1-Benzyl-1,2,3,5,6,7,8,9-Octahydroisoquinoline. (2021). Reddit. Retrieved from [Link]

  • A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. (n.d.). University of Reading. Retrieved from [Link]

  • Base-Mediated Cyclization of N-Benzyl Ketimines with Vinyl Sulfoxides: An Approach to Polysubstituted 1-Pyrrolines. (2025). PubMed. Retrieved from [Link]

  • Asymmetric hydrogenation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimization of (2R)-2-(Trifluoromethyl)morpholine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Workflow

The synthesis of (2R)-2-(trifluoromethyl)morpholine presents unique challenges compared to non-fluorinated analogs. The electron-withdrawing nature of the trifluoromethyl (


) group significantly alters the nucleophilicity of adjacent hydroxyls and the stability of intermediates. Low yields are typically caused by incomplete cyclization  (due to the deactivated secondary alkoxide) or product loss during isolation  (due to high volatility).

Use the following decision tree to diagnose your specific failure mode before proceeding to the protocols.

Troubleshooting Start START: Identify Failure Mode CheckYield Is Overall Yield < 40%? Start->CheckYield CheckEE Is ee% < 95%? CheckYield->CheckEE No (Yield is OK) CheckStep1 Step 1: Epoxide Opening Conversion > 90%? CheckYield->CheckStep1 Yes (Low Yield) IssueRacemization ISSUE: Racemization (SN1 Character) CheckEE->IssueRacemization Yes (Low ee) Proceed to Optimization Proceed to Optimization CheckEE->Proceed to Optimization No IssueCyclization ISSUE: Cyclization Stalled (Weak Nucleophile) CheckStep1->IssueCyclization Yes (Intermed. OK) IssueRegio ISSUE: Regioselectivity (Wrong Isomer) CheckStep1->IssueRegio No IssueVolatile ISSUE: Product Loss (Volatility) IssueCyclization->IssueVolatile Reaction Complete but Mass Missing

Caption: Diagnostic logic flow for identifying the root cause of yield loss in trifluoromethyl morpholine synthesis.

Core Methodologies & Protocols

The most robust route for scale-up involves the ring opening of (R)-2-(trifluoromethyl)oxirane followed by intramolecular cyclization. Note that the


 group deactivates the adjacent hydroxyl, requiring modified conditions compared to standard morpholines.
Module A: Precursor Synthesis (Epoxide Opening)

Objective: High-fidelity ring opening without polymerization.

  • Reagents: (R)-2-(trifluoromethyl)oxirane, N-benzylethanolamine (or 2-aminoethanol).

  • Mechanism: Nucleophilic attack at the terminal (less hindered) carbon.

  • Critical Insight: The

    
     group creates a dipole that discourages attack at the chiral center, naturally favoring the desired regioisomer. However, Lewis acids can sometimes override this and cause racemization. Avoid Lewis Acid catalysts; use thermal conditions. 
    
ParameterStandard ConditionOptimized ConditionReason
Solvent DCM or MeOHToluene or neat Avoids protic solvent interference; allows higher temp.
Temperature RT60–80°C Overcomes steric repulsion of the

group.
Stoichiometry 1:11.1 eq Amine Ensures complete consumption of the volatile epoxide.
Module B: The Critical Cyclization Step (Yield Bottleneck)

The Problem: The intermediate diol has a secondary alcohol adjacent to a


 group. The 

of this alcohol is lower (~11-12) than a standard alcohol (~16), making the corresponding alkoxide a weaker nucleophile . Standard Williamson ether synthesis conditions often stall.

The Solution: Activate the primary alcohol (on the ethyl chain) and force the fluorinated alkoxide to attack.

Protocol:

  • N-Protection: Ensure the nitrogen is protected (Benzyl is preferred for UV visibility and stability).

  • Activation: React the intermediate diol (1.0 eq) with Mesyl Chloride (MsCl) (1.1 eq) and Triethylamine (1.5 eq) in DCM at 0°C.

    • Note: The primary alcohol reacts much faster than the deactivated secondary

      
      -alcohol. This provides natural regioselectivity.
      
  • Cyclization:

    • Solvent: Anhydrous THF or DMF .

    • Base: NaH (60% dispersion) (1.2 eq) or KOtBu .

    • Temp: 0°C to RT (Reflux only if stalled).

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Starting Material Remains Alkoxide is too stable/weak.Switch solvent to DMF (increases nucleophilicity). Use NaH instead of weaker bases.
Elimination Product (Vinyl) Base is too hindered/strong.Lower temperature. Ensure MsCl stoichiometry is strict (do not mesylate the secondary OH).
Loss of Chirality

pathway active.
Ensure strictly anhydrous conditions to favor

. Avoid acidic workups before cyclization.
Module C: Isolation & Purification (Volatility Management)

The Silent Yield Killer: Free-base (2R)-2-(trifluoromethyl)morpholine is highly volatile. Rotovap evaporation at standard pressure/temp will result in >50% mass loss.

Protocol:

  • Do NOT concentrate the free base to dryness.

  • Salt Formation: Immediately after workup, treat the organic layer (Et2O or MTBE) with HCl in dioxane or Oxalic acid .

  • Filtration: Isolate the non-volatile salt via filtration.

  • Yield Check: Calculate yield based on the salt, not the oil.

Scientific Rationale & Mechanism

Pathway Visualization

The following diagram illustrates the stereochemical retention strategy. By activating the non-chiral primary alcohol, we utilize the chiral secondary alkoxide as the nucleophile. Since no bond is broken at the chiral center, the configuration is retained.

SynthesisPath Epoxide (R)-2-(CF3)Oxirane (Chiral Center) Opening Ring Opening (Nucleophilic Attack) Epoxide->Opening + N-Bn-Ethanolamine Intermediate Diol Intermediate (Sec-OH deactivated by CF3) Opening->Intermediate Activation Selective Mesylation (Primary OH only) Intermediate->Activation + MsCl (1.0 eq) Cyclization Intramolecular SN2 (Retention of Config) Activation->Cyclization + NaH/DMF Product (2R)-2-(CF3)Morpholine Cyclization->Product

Caption: Stereoselective synthesis pathway via N-benzyl amino alcohol intermediate.

Why Complicates Cyclization

The trifluoromethyl group exerts a strong inductive effect ($ -I $), pulling electron density away from the C2 carbon.

  • Acidity: The C2-OH proton is more acidic.

  • Nucleophilicity: The resulting C2-O

    
     anion is more stable and less reactive (harder to push into the 
    
    
    
    attack).
  • Solution: This necessitates the use of polar aprotic solvents (DMF) to solvate the cation (Na+) and leave the "naked" anion free to react, despite its lower inherent reactivity.

Frequently Asked Questions (FAQ)

Q1: Can I use the Mitsunobu reaction instead of the Mesyl/Base method? A: Yes, but with a caveat. The Mitsunobu reaction typically activates the alcohol to become a leaving group. If you activate the secondary


-alcohol, the primary alcohol will attack it, leading to inversion  of the chiral center.
  • Scenario: If you started with the (S)-epoxide but want the (2R)-product , use Mitsunobu (Inversion).

  • Scenario: If you started with the (R)-epoxide and want the (2R)-product , use the MsCl/Base method (Retention).

Q2: My product disappears on the high-vacuum pump. What happened? A: The free base has a significant vapor pressure. Never subject the free amine to high vacuum (< 10 mbar) or prolonged heating. Always convert to the HCl or Oxalate salt for drying and storage.

Q3: How do I remove the Benzyl group without defluorination? A: Standard hydrogenolysis (


, Pd/C) works well. The C-F bond in the 

group is generally stable to standard Pd/C hydrogenation conditions. However, avoid using Platinum oxide (

) in acidic media for prolonged periods, as this can sometimes lead to over-reduction.

Q4: Why is my enantiomeric excess (ee) dropping? A: Check your epoxide opening temperature. While heat is needed, exceeding 100°C can cause competitive attack at the chiral center. Also, ensure your base in the cyclization step is not causing elimination (formation of the enol ether), which destroys the chiral center.

References

  • Shcherbatiuk, A. V., et al. (2013).[1] "Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery." Tetrahedron, 69(19), 3796-3804.[1]

  • Schafer, G., et al. (2024).[2] "Development of a Scalable, Racemic First-Generation Route for CXCR7 Antagonist...". Organic Process Research & Development, 28(6), 2090-2102.[2]

  • Mykhailiuk, P. K. (2015). "In situ generation of difluoromethyl diazomethane for [3+2] cycloadditions." Angewandte Chemie, (Relevant context on fluorinated building block handling).

Sources

Technical Support Center: (2R)-2-(Trifluoromethyl)morpholine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Solubility, Oiling Out, and Handling Issues

Executive Summary: The Solubility Paradox

Users frequently report erratic solubility behavior with (2R)-2-(Trifluoromethyl)morpholine hydrochloride (and related salts), specifically "oiling out" in aqueous buffers or failing to dissolve completely in standard organic solvents.

The Root Cause: This molecule presents a physicochemical paradox :

  • Electronic Deactivation: The electron-withdrawing trifluoromethyl (

    
    ) group significantly lowers the basicity of the morpholine nitrogen. While unsubstituted morpholine has a 
    
    
    
    , the 2-trifluoromethyl derivative typically exhibits a
    
    
    in the range of 5.5 – 6.0 .
  • Lipophilicity: The

    
     group drastically increases the lipophilicity (
    
    
    
    ) of the free base.

The Consequence: At physiological pH (7.4) or even in slightly acidic water (pH 5-6), the salt undergoes hydrolytic disproportionation . The equilibrium shifts toward the free base, which—due to the


 group—is highly water-insoluble and separates as a dense oil rather than a crystalline solid.

Troubleshooting Modules

Module A: The "Oiling Out" Phenomenon in Aqueous Media

Symptom: You dissolve the white solid salt in water or PBS; initially, it looks clear, but within minutes, hazy droplets form or a distinct oil layer separates at the bottom.

Mechanism of Failure: Because the


 is low (~6.0), the salt is weakly bound. In neutral water (

), the Henderson-Hasselbalch equation dictates that

of the compound reverts to the Free Base form. The Free Base is lipophilic and liquid at room temperature (or a low-melting solid), resulting in phase separation.

Corrective Protocol:

  • Do NOT use neutral water or PBS for stock solutions.

  • Acidify the Vehicle: Ensure the solvent pH is at least 2 units below the

    
      (Target 
    
    
    
    ).
  • Buffer Selection: Use

    
     or Citrate Buffer (
    
    
    
    ) for aqueous dissolution.
Visualizing the Mechanism (Graphviz)

OilingOutMechanism Salt Salt Form (Solid, Soluble) Water Added to Neutral Water (pH 7) Salt->Water Equilibrium Equilibrium Shift (pKa ~ 6.0) Water->Equilibrium Dissolution FreeBase Free Base Form (Lipophilic) Equilibrium->FreeBase Deprotonation (>90% conversion) Oil Phase Separation ('Oiling Out') FreeBase->Oil Insolubility + Low Melting Point Oil->Salt Requires pH < 3.5 to Reverse

Figure 1: The mechanism of hydrolytic disproportionation leading to oiling out in neutral media.

Module B: Dissolution for Biological Assays

Symptom: Compound precipitates when the DMSO stock is spiked into the cell culture media.

Technical Insight: The "Crash-out" effect occurs because the high dilution into media (pH 7.4) instantly generates the insoluble free base.

Optimized Protocol:

Step Action Scientific Rationale
1 Primary Stock Dissolve salt in 100% DMSO at 10-50 mM. (Do not use water).
2 Intermediate Dilution Dilute DMSO stock 1:10 into acidified saline (pH 4) before adding to media.

| 3 | Final Spike | Add intermediate to media. Ensure final concentration is below the intrinsic solubility limit of the free base (likely


). |
Module C: Chemical Handling & Workups

Symptom: Low recovery during extraction; product lost to aqueous layer or forming emulsions.

Guideline: Standard acid-base extractions often fail because the "Basic" wash (e.g.,


) effectively extracts the compound into the organic layer, but the "Acidic" wash (e.g., 

) might not fully pull it back if the organic solvent is highly polar.

Self-Validating Extraction Workflow:

ExtractionWorkflow Start Reaction Mixture (Crude) Acidify 1. Acidify to pH 1-2 (Use 2N HCl) Start->Acidify Wash 2. Wash with TBME/Heptane Acidify->Wash DiscardOrg Discard Organic (Removes non-basic impurities) Wash->DiscardOrg Basify 3. Basify Aqueous to pH > 9 (Use K2CO3, not NaOH) Wash->Basify Aqueous Layer Extract 4. Extract with DCM or EtOAc Basify->Extract Dry 5. Dry (Na2SO4) & Concentrate Extract->Dry

Figure 2: Optimized extraction protocol to maximize recovery of fluorinated morpholines.

Frequently Asked Questions (FAQ)

Q1: Why does the HCl salt smell like acid? A: Due to the weak basicity of the amine, the HCl salt is loosely bound. In humid air, atmospheric moisture can induce partial hydrolysis, releasing trace


 gas.
  • Action: Store in a desiccator at

    
    . If the solid turns yellow/sticky, it has absorbed water and disproportionated. Recrystallize from 
    
    
    
    with fresh
    
    
    .

Q2: Can I use the Oxalate salt instead of HCl? A: Yes, and it is often preferred. Oxalic acid is a stronger organic acid and often forms a more stable, crystalline lattice with weak bases than HCl, reducing hygroscopicity. However, be aware of oxalate toxicity in in vivo models.

Q3: I need to run an NMR, but the peaks are broad. Why? A: Broadening often indicates dynamic exchange between the protonated salt and the free base, or rotameric restriction due to the bulky


 group.
  • Fix: Add 1-2 drops of

    
     or 
    
    
    
    to the NMR tube (
    
    
    or
    
    
    ) to force the equilibrium entirely to the protonated cation, sharpening the signals.

References & Authority

  • Enamine Ltd. Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery. (Demonstrates synthesis and physical characterization of the title compound).

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][2] Advanced Drug Delivery Reviews. (Foundational text on pKa rules for salt selection).

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[3][4][5] Chemical Society Reviews. (Explains the electron-withdrawing effect of CF3 on amine basicity and lipophilicity).

  • Sigma-Aldrich (Merck). Safety Data Sheet: (2R)-2-(Trifluoromethyl)morpholine hydrochloride. (Physical properties and handling).[3][6]

Sources

Technical Support Center: Purification of (2R)-2-(Trifluoromethyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-TFM-2R-001 Subject: Troubleshooting Column Chromatography for Volatile, UV-Inactive Chiral Amines Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are attempting to purify (2R)-2-(Trifluoromethyl)morpholine . This molecule presents a "perfect storm" of purification challenges for three reasons:

  • Invisibility: It lacks a conjugated

    
    -system, making it effectively invisible under standard UV (254 nm).
    
  • Tailing: As a secondary amine, it interacts strongly with acidic silanols on silica gel, leading to broad, streaky peaks (tailing) and poor separation.

  • Volatility: The free base is a low-molecular-weight oil (BP ~128–135°C) that can easily be lost during rotary evaporation.

This guide provides a self-validating protocol to overcome these specific failure points.

Part 1: Pre-Purification Diagnostics

Before packing a column, you must establish a visualization method and a solvent system. Do not skip this phase.

Visualization (The "Invisible" Problem)

Issue: You cannot rely on UV absorption. Solution: Use chemical stains.[1][2][3]

  • Primary Recommendation: Ninhydrin Stain .[2]

    • Why: Specific for amines.[1][2][3][4][5] Secondary amines (like morpholines) typically stain reddish-pink or yellow/brown depending on the heating.

    • Protocol: Dip TLC plate, wipe back, heat with heat gun until spots appear.[1]

  • Secondary Recommendation: Iodine Chamber .

    • Why: Universal stain for organic compounds.[1] Useful if Ninhydrin fails or background is too high.

  • Alternative: KMnO₄ Stain .[1]

    • Why: Oxidizes the amine. Good contrast (yellow spot on purple background).

TLC Method Development

Target:


 of 0.3 – 0.4 in the chosen solvent system.
The "Anti-Streak" Modifier:  You must  add a basic modifier to your mobile phase to suppress silanol interactions.
Solvent SystemComposition (v/v)Application Note
System A (Standard) DCM : MeOH :

(95:4:1)
Best for polar amines. Ammonium hydroxide (

) is volatile and easy to remove.
System B (Alternative) Hexane : EtOAc :

(70:29:1)
Use if the compound is lipophilic enough (due to the

group). Triethylamine (

) is harder to remove than ammonia.

Part 2: The Protocol (Basified Silica Chromatography)

Standard silica gel is acidic (pH ~5). If you load your amine directly, it will stick to the top and streak down slowly. You must neutralize the silica before the run.

Workflow Diagram: Method Selection

PurificationLogic Start Start: Crude Mixture CheckUV Check UV Activity (Is it visible @ 254nm?) Start->CheckUV StainTest Stain Test (Ninhydrin/Iodine) CheckUV->StainTest No/Weak TLC_Streak Does TLC Streak? StainTest->TLC_Streak Method_A Method A: Basified Silica (DCM/MeOH/NH4OH) TLC_Streak->Method_A Yes (Standard) Method_B Method B: Amine-Silica (Specialty Column) TLC_Streak->Method_B Yes (High Budget)

Figure 1: Decision logic for selecting the purification strategy based on compound behavior.

Step-by-Step Protocol: The "Slurry Pack" Method
  • Preparation of Mobile Phase:

    • Prepare 1L of DCM:MeOH:NH4OH (95:4:1) .

    • Note: Shake well. The ammonia ensures the silica stays deactivated throughout the run.

  • Column Packing (Critical Step):

    • Do NOT dry pack. The heat of solvation from the basic solvent can crack the column.

    • Slurry: Mix silica gel with the mobile phase in a beaker outside the column. Stir until a smooth slurry forms.

    • Pour: Pour the slurry into the column. Tap to settle.

    • Flush: Run 2-3 column volumes of mobile phase through to ensure the silica is fully equilibrated to the basic pH.

  • Sample Loading:

    • Dissolve your crude oil in a minimum amount of DCM.

    • Load carefully onto the sand bed.

  • Elution & Fraction Collection:

    • Run the column.[4][5][6]

    • Blind Collection: Since you have no UV, collect all fractions in test tubes.

    • Spot Test: Spot every 3rd fraction onto a TLC plate. Dip in Ninhydrin and heat.

    • Pool: Combine fractions containing the pure spot.

Part 3: Post-Run Handling (The Volatility Trap)

WARNING: This is the most common point of failure. The free base of (2R)-2-(trifluoromethyl)morpholine is volatile.

The "Salt Down" Strategy

Do not evaporate the free base to dryness under high vacuum. You will pull your product into the pump.

  • Concentrate Carefully: Rotovap the pooled fractions at 40°C and >100 mbar . Do not go to full vacuum.

  • Form the Salt (Recommended):

    • Dissolve the concentrated oil in

      
       or Dioxane.
      
    • Add 4M HCl in Dioxane (or bubbling HCl gas).

    • The HCl salt will precipitate as a white solid.

  • Filtration: Filter the solid salt.

    • Benefit: The salt is non-volatile, stable, and easy to handle.

    • Benefit: This step often provides a second purification (recrystallization).

Part 4: Troubleshooting & FAQs

Q1: My compound is still streaking even with Ammonia.

A: The silica might still be too active.

  • Fix: Switch to Triethylamine (TEA) . Use 1% TEA in Hexane/EtOAc. TEA is a stronger base and competes more aggressively for silanol sites.

  • Visual Explanation: See Figure 2 below.

SilanolInteraction cluster_0 Mechanism of Action Silica Silica Surface (Acidic Si-OH) Amine Target Amine (Basic -NH) Silica->Amine Strong H-Bond (Causes Tailing) Modifier Modifier (TEA/NH3) (Sacrificial Base) Modifier->Silica Blocks Sites (Prevents Tailing)

Figure 2: Competitive binding mechanism. The modifier (TEA) saturates the acidic silanol sites, allowing the target amine to elute freely.

Q2: I see two spots on TLC. Did I racemize it?

A: Unlikely on silica.

  • Scenario A: You are seeing the separation of diastereomers (if another chiral center exists).

  • Scenario B (Most Likely): Rotamers. The

    
     group and the amine can create restricted rotation, sometimes showing "ghost" spots in NMR or TLC.
    
  • Scenario C: Decomposition.

  • Verification: Silica cannot separate enantiomers (R vs S). To check if you have the (2R) isomer, you must use Chiral HPLC (e.g., Chiralpak IA/IB columns) or measure optical rotation

    
    .
    
Q3: Can I use "Amine-Functionalized" Silica?

A: Yes.

  • If you have access to Amino-Silica (NH2-Silica) cartridges, use them.

  • Benefit: The stationary phase is already basic.[5] You can use standard Hexane/EtOAc solvents without adding smelly amines. This is the cleanest method but more expensive.

References

  • University of Rochester. Not Voodoo: TLC Stains (Ninhydrin & General Visualization). [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns. [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? [Link]

Sources

Technical Support Center: Purification & Troubleshooting for (2R)-2-(Trifluoromethyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Impurities from (2R)-2-(Trifluoromethyl)morpholine Document ID: TS-2R-TFM-001 Version: 2.1 (Current) Audience: Medicinal Chemists, Process Chemists, Analytical Scientists

Chemical Profile & Impurity Landscape

Before initiating purification, you must understand how the trifluoromethyl (


) group alters the physicochemical properties of the morpholine ring. The electron-withdrawing nature of the 

group significantly lowers the basicity of the secondary amine compared to unsubstituted morpholine.
Physicochemical Properties
PropertyData / ValueTechnical Implication
CAS (HCl Salt) 1196152-51-8Standard commercial form.
Molecular Weight 155.12 (Free Base) / 191.58 (HCl)Essential for stoichiometry calculations.
pKa (Conjugate Acid) ~5.8 - 6.2 (Estimated)CRITICAL: Significantly less basic than morpholine (pKa ~8.3). Standard basic extraction protocols (pH > 12) are unnecessary and potentially harmful.
Physical State Colorless Liquid (Base) / White Solid (Salt)Free base is volatile; handle with care during concentration.
Solubility (HCl) Water, Methanol, DMSOHigh water solubility makes aqueous workups tricky if not salted out.
Common Impurity Profile
Impurity TypeOriginRemoval Strategy
(2S)-Enantiomer Incomplete resolution or racemization.Chiral Resolution (Tartaric/Mandelic Acid) or Chiral HPLC.
Regioisomers Cyclization byproduct (3-CF3 isomer).Column Chromatography (Silica) or Fractional Distillation.
Oxidation Products N-Oxides (from storage in air).Reduction (Zn/AcOH) or Acid-Base Extraction.
Inorganic Salts Cyclization reagents (e.g., NaF, salts).Free-basing followed by organic solvent extraction (

).

Troubleshooting Guide (Q&A Format)

Issue 1: "My sample has a persistent yellow/brown discoloration."

Diagnosis: This usually indicates the presence of trace oxidation products (N-oxides) or polymerized byproducts from the cyclization step, often exacerbated by light exposure.

Corrective Action:

  • Adsorbent Treatment: Dissolve the free base in Dichloromethane (DCM). Add Activated Carbon (10 wt%) or Silica Gel. Stir for 30 minutes, then filter through a Celite pad.

  • Salt Formation: Convert the free base to the HCl salt. Impurities often remain in the mother liquor while the salt crystallizes out as a white solid.

Issue 2: "I cannot get the product to extract into the organic layer during workup."

Diagnosis: Incorrect pH adjustment. Because the pKa is lower (~6.0), the amine remains protonated (ionic/water-soluble) at pH levels where regular amines would extract.

Corrective Action:

  • Check pH: Ensure the aqueous phase is adjusted to pH 9–10 .

  • Salting Out: Saturate the aqueous phase with NaCl. The fluorinated morpholine is moderately water-soluble; brine helps force it into the organic layer.

  • Solvent Choice: Use DCM or Chloroform (

    
    ). Ethers (Et2O) are often too non-polar to extract fluorinated amines efficiently from water.
    
Issue 3: "The enantiomeric excess (ee) is below 95%."

Diagnosis: If synthesized from a racemic precursor, the resolution step was incomplete. If synthesized from a chiral pool, partial racemization may have occurred during high-temperature steps.

Corrective Action:

  • Classical Resolution: Use (L)-Tartaric acid or (S)-Mandelic acid to form diastereomeric salts. Recrystallize from Ethanol/Water.

  • Derivatization: If ee is critical (>99%), consider derivatizing with a chiral auxiliary (e.g., Mosher's acid chloride), separating diastereomers by chromatography, and hydrolyzing.

Detailed Purification Protocols

Protocol A: Optimized Acid-Base Extraction (General Cleanup)

Use this for removing non-basic impurities and inorganic salts.

Workflow Diagram:

ExtractionWorkflow Start Crude Sample (Solid or Oil) Dissolve Dissolve in 1M HCl (pH < 2) Start->Dissolve Wash Wash with Et2O or Hexanes Dissolve->Wash Sep1 Discard Organic Layer (Removes neutral tars) Wash->Sep1 Organic Phase Basify Adjust Aqueous Layer to pH 10 (Use Na2CO3, not NaOH) Wash->Basify Aqueous Phase Extract Extract with DCM (3x) + Sat. NaCl (Brine) Basify->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Result Purified (2R)-2-CF3-Morpholine (Free Base) Dry->Result

Figure 1: Acid-Base extraction workflow optimized for fluorinated amines.

Step-by-Step:

  • Dissolution: Dissolve crude material in 1M HCl (10 mL per gram). Check that pH < 2.

  • Wash: Extract the acidic aqueous layer with Diethyl Ether (

    
    ) twice. Why? This removes non-basic organic impurities (tars, neutral precursors) while keeping the amine in the water. Discard the organics.
    
  • Basification: Cool the aqueous layer to 0°C. Slowly add Saturated

    
     until pH reaches 9–10. Note: Avoid strong NaOH (pH 14) to prevent potential elimination side-reactions.
    
  • Extraction: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3 x volumes).

  • Drying: Wash combined organics with Brine, dry over

    
    , filter, and concentrate carefully (product is volatile) under reduced pressure (300 mbar, 30°C).
    
Protocol B: Recrystallization of HCl Salt (Final Polish)

Use this to upgrade chemical purity and improve color.

  • Dissolution: Dissolve the free base (oil) in a minimal amount of dry Ethanol or Isopropanol.

  • Acidification: Add 1.1 equivalents of HCl (4M in Dioxane or Et2O) dropwise with stirring at 0°C. A white precipitate should form.

  • Precipitation: If no solid forms, add diethyl ether (anti-solvent) dropwise until the solution turns turbid.

  • Heating: Heat to reflux until clear, then allow to cool slowly to Room Temperature, then 4°C.

  • Collection: Filter the white crystals. Wash with cold ether.[1] Dry in a vacuum desiccator.

Purification Decision Matrix

Use this chart to determine the correct workflow for your specific impurity profile.

DecisionMatrix Input Impure Sample CheckEE Check Enantiomeric Excess (ee) (Chiral HPLC) Input->CheckEE DecisionEE Is ee > 95%? CheckEE->DecisionEE LowEE Perform Chiral Resolution (Protocol: Tartaric Acid) DecisionEE->LowEE No HighEE Check Color/Chemical Purity (NMR/LCMS) DecisionEE->HighEE Yes LowEE->HighEE After Resolution DecisionColor Colored or <95% Pure? HighEE->DecisionColor Dirty Acid-Base Extraction (Protocol A) DecisionColor->Dirty Yes Clean Convert to HCl Salt (Protocol B) DecisionColor->Clean No Dirty->Clean After Extraction

Figure 2: Decision matrix for selecting the appropriate purification strategy.

Frequently Asked Questions (FAQs)

Q: Can I use Silica Gel Chromatography for the free base? A: Yes, but amines often streak on silica due to interaction with acidic silanol groups.

  • Fix: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your eluent (e.g., 5% MeOH in DCM + 1%

    
    ). This deactivates the silica.
    

Q: Is the (2R) configuration stable? A: Generally, yes. The chiral center is at the C2 position. Unlike alpha-amino ketones, it is not prone to rapid racemization. However, avoid prolonged heating in strong bases or radical conditions.

Q: How do I store the purified sample? A:

  • Free Base: Store at -20°C under Argon/Nitrogen. It absorbs

    
     from the air to form carbamates.
    
  • HCl Salt: Store at Room Temperature in a desiccator. It is hygroscopic.

References

  • Synthesis & Properties: Enamine Ltd. "Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery." Enamine.net. Link

  • Commercial Specification: Sigma-Aldrich. "2-(Trifluoromethyl)morpholine hydrochloride Product Information." SigmaAldrich.com. Link

  • Chiral Resolution Principles: Ault, A. "Resolution of D,L-alpha-Phenylethylamine." Organic Syntheses, Coll.[2][3] Vol. 5, p. 932 (1973).[4] (Foundational method adapted for amines).[3]

  • Fluorinated Morpholine Synthesis: Vertex Pharmaceuticals. "Process for the preparation of morpholine derivatives." Google Patents (EP1087966B1). Link

Sources

Technical Support Center: (2R)-2-(Trifluoromethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing the Hygroscopic Nature & Handling Protocols

CAS: 1394909-70-6 | Formula:



Core Technical Brief: The "Hidden" Variable

As a Senior Application Scientist, I frequently see experimental inconsistencies traced back to a single physical property: hygroscopicity .

(2R)-2-(Trifluoromethyl)morpholine hydrochloride is a chiral amine salt. While the trifluoromethyl group (


) introduces significant lipophilicity to the morpholine ring, the hydrochloride salt moiety dominates the solid-state properties, creating a high affinity for atmospheric moisture.

The Trap: Users often assume the


 group renders the molecule hydrophobic. In reality, the ionic lattice of the HCl salt readily disrupts to form hydrates upon exposure to ambient humidity. This leads to:
  • Stoichiometric Errors: You think you are weighing 100 mg of reagent, but you may be weighing 85 mg of reagent and 15 mg of water.

  • Catalyst Deactivation: In metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig), introduced moisture can hydrolyze sensitive catalysts or ligands.

  • Physical Degradation: The powder may clump or deliquesce (turn into a syrup), making transfer impossible.

Troubleshooting Guide (Q&A Format)

Category A: Reaction Inconsistencies

Q: I repeated a standard amide coupling using this building block, but my yield dropped from 85% to 50%. The NMR looks clean. What happened? A: You likely have a stoichiometry mismatch due to water uptake.

  • Diagnosis: If the bottle was opened frequently without an inert gas purge, the solid likely absorbed 10–20% water by weight. You added less amine than calculated, leaving unreacted acid or electrophile.

  • Immediate Fix: Run a quantitative NMR (qNMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene) to determine the effective molecular weight of your bulk material.

  • Prevention: Store the bottle in a desiccator or glovebox. If handling on the bench, weigh rapidly and reseal immediately with Parafilm.

Q: My reaction mixture turned cloudy immediately upon adding the amine salt. Is this normal? A: No. This suggests moisture-induced salt precipitation or catalyst crashing .

  • Mechanism: If you are using non-polar solvents (DCM, Toluene) and your amine salt carries significant adsorbed water, the water can form a separate phase or cause the salt to clump, preventing it from dissolving and reacting.

  • Solution: Dry the amine salt in situ. Add the salt to your reaction vessel, add anhydrous solvent (e.g., Toluene), and rotovap it down (azeotropic drying) before adding sensitive catalysts.

Category B: Physical Handling & Storage[3][4][5]

Q: The powder has turned into a sticky gum/paste. Can I still use it? A: Technically yes, but proceed with caution.

  • Status: The material has deliquesced. Chemically, the morpholine ring is likely intact (unless stored for months in this state, promoting hydrolysis).

  • Protocol: Do not try to scrape it. Dissolve the entire gum in a known volume of a suitable solvent (e.g., Methanol or DCM) to create a stock solution. Determine the concentration via qNMR or titration. Use this solution for your reactions instead of the solid.

Q: Can I dry this compound in an oven? A: Only under vacuum.

  • Risk: High heat (>60°C) without vacuum can cause sublimation or degradation, especially given the volatility of fluorinated small molecules.

  • Recommendation: Dry in a vacuum oven at 40°C over

    
     (phosphorus pentoxide) for 12–24 hours.
    

Experimental Protocols

Protocol 1: Determination of Water Content (The "Real Weight" Test)

Before starting critical synthesis steps, validate your reagent.

MethodSuitabilityProcedure Summary
Karl Fischer (KF) Best Dissolve 10-20 mg in dry methanol. Inject into KF coulometer. Direct readout of water %.
qNMR Good Dissolve ~10 mg sample + ~10 mg Internal Standard (IS) in DMSO-

. Compare integration of

morpholine protons vs. IS protons.
LOD (Loss on Drying) Fair Weigh sample

Heat at 45°C/Vacuum for 4h

Weigh again. (Assumes mass loss is only water).
Protocol 2: Handling in High-Humidity Environments

If you do not have a glovebox and humidity is >40%.

  • Preparation: Pre-weigh your receiving flask/vial with a septum cap.

  • Transfer: Open the reagent bottle and immediately transfer an approximate amount to the vial. Do not try to hit an exact mass (e.g., 100.0 mg) while the bottle is open.

  • Measurement: Close the vial and weigh it. Calculate the exact mass added by difference.

  • Correction: Adjust the amounts of other reagents (electrophiles, bases) to match the mass of the amine salt you actually added. Do not return excess solid to the stock bottle.

Decision Logic & Workflows (Visualized)

Figure 1: Reagent Handling Decision Tree

Caption: Logic flow for handling (2R)-2-(Trifluoromethyl)morpholine HCl based on environmental conditions and reagent state.

HandlingProtocol Start Inspect Reagent Physical State State Is it Free-Flowing Powder? Start->State YesFlow Check Lab Humidity State->YesFlow Yes NoFlow Clumped or Sticky? State->NoFlow No LowHum <40% RH: Standard Weighing (Minimize exposure) YesFlow->LowHum Low Humidity HighHum >40% RH: Use 'Difference Weighing' (See Protocol 2) YesFlow->HighHum High Humidity Sticky Deliquescence Detected. Do NOT Scrape. NoFlow->Sticky Yes Solubilize Dissolve in MeOH/DCM to make Stock Solution Sticky->Solubilize Quantify Determine Conc. via qNMR Solubilize->Quantify

Figure 2: Impact of Water on Stoichiometry

Caption: The cascading effect of uncorrected water content on reaction outcomes.

StoichiometryEffect Source Reagent Bottle (Opened frequently) Water Absorbs 10-15% Water Source->Water Weighing User weighs '100 mg' (Actually 85mg Amine + 15mg H2O) Water->Weighing Reaction Reaction Setup (Limiting Reagent Calculation) Weighing->Reaction Outcome Excess Electrophile Remains Lower Yield Difficult Purification Reaction->Outcome Stoichiometry Mismatch

FAQ: Storage & Stability

Q: Why does the SDS say "Store under Inert Atmosphere" if it's a stable salt? A: "Stable" refers to chemical decomposition. "Inert Atmosphere" refers to physical integrity. The HCl salt is chemically stable but physically unstable in moist air. The inert gas (Argon/Nitrogen) prevents moisture ingress.

Q: Can I free-base the salt to make it less hygroscopic? A: You can, but the free base (liquid) is volatile and may react with


 in the air to form carbamates. The HCl salt is the preferred storage form for shelf-life, provided it is kept dry.

Q: What is the recommended drying agent for a desiccator? A:


 (Phosphorus Pentoxide) or High-Grade Silica Gel with a moisture indicator. Calcium Chloride (

) is often insufficient for highly hygroscopic amine salts.

References

  • Sigma-Aldrich. (2R)-2-(Trifluoromethyl)morpholine hydrochloride Product Sheet & SDS. (Accessed 2026). Link

  • Enamine. Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery.[1] (General properties of class). Link

  • PubChem. (2R)-2-(Trifluoromethyl)morpholine hydrochloride Compound Summary. National Library of Medicine. Link

  • HepatoChem. Handling Hygroscopic Salts in Synthesis. (General protocols for amine salts). Link

Sources

Minimizing side reactions in trifluoromethylation of morpholines

Author: BenchChem Technical Support Team. Date: February 2026

Support Ticket #8842: Optimization of Morpholine Trifluoromethylation Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High (Process Chemistry/R&D)

Executive Summary

Trifluoromethylation of morpholines presents a unique "push-pull" electronic challenge. Unlike planar heteroaromatics (pyridines), morpholines are saturated, non-planar bicycles containing two distinct heteroatoms (N and O) that exert competing inductive and mesomeric effects.

The primary failure modes in these reactions are regiochemical scrambling (C2 vs. C3 functionalization), oxidative degradation (ring opening), and sulfonylation (incorporation of


 instead of 

). This guide provides a root-cause analysis and validated protocols to minimize these side reactions.

Module 1: Regioselectivity & Site Control

The Issue: Users frequently report an inseparable mixture of C2- (alpha-oxy) and C3- (alpha-amino) trifluoromethylated isomers.

Technical Analysis: The regioselectivity is dictated by the polarity matching between the radical intermediate and the


 source.
  • The

    
     Radical:  Highly electrophilic.
    
  • The Morpholine Substrate:

    • C3 (Alpha-N): The C-H bond here is weaker (lower BDE) and the resulting radical is stabilized by the nitrogen lone pair (nucleophilic radical). This is the innate site of reaction for electrophilic radicals.

    • C2 (Alpha-O): The oxygen also stabilizes the radical, but less effectively than nitrogen due to higher electronegativity.

Troubleshooting Protocol:

ObservationRoot CauseCorrective Action
Excessive C3 functionalization (when C2 is desired)Innate nucleophilicity of the

-amino position matches the electrophilic

.
Protonation Strategy: Add 1.0–2.0 equiv of TFA or

. Protonating the nitrogen (

) creates a strong electron-withdrawing pole, deactivating the C3 hydrogens and shifting reactivity toward C2.
Mixture of C2/C3 isomers Inadequate electronic bias on the nitrogen.N-Protection: Use an electron-withdrawing group (EWG) like N-Boc or N-Cbz. This destabilizes the

-amino radical cation, pushing selectivity toward the

-oxy (C2) site.
N-Trifluoromethylation (N-

)
Free amine reacting with electrophilic

source (e.g., Togni reagent).
Pre-functionalization: Ensure the amine is protected (e.g., N-Boc) or protonated if using radical sources. Direct N-

synthesis requires different reagents (e.g., silver salts).

Module 2: Minimizing Sulfonylation ( )

The Issue: When using Langlois Reagent (


), the mass spectrum shows a +133 Da shift (sulfonyl) instead of the expected +69 Da (

).

Technical Analysis: The Langlois reagent generates the


 radical via a desulfonylation sequence:


If the reaction temperature is too low or the radical lifetime is too short, the intermediate sulfonyl radical (

) attacks the substrate before extruding

.

Decision Matrix (Graphviz):

SulfonylationPathways Start Langlois Reagent (CF3SO2Na) Oxidation Oxidation Step (TBHP/Cu) Start->Oxidation SulfonylRad Sulfonyl Radical (CF3SO2•) Oxidation->SulfonylRad Decision Temperature & Solvent Check SulfonylRad->Decision PathA Low Temp (< 0°C) High Concentration Decision->PathA Slow Extrusion PathB Ambient/Warm (> 20°C) Biphasic Solvent Decision->PathB Fast Extrusion SideProduct Sulfonylation (R-SO2CF3) PathA->SideProduct DesiredProduct Trifluoromethylation (R-CF3) PathB->DesiredProduct

Caption: Kinetic bifurcation of the Langlois reagent. High temperatures favor SO2 extrusion, yielding the desired CF3 radical.

Corrective Action:

  • Increase Temperature: Ensure the reaction runs at ambient temperature or slightly elevated (

    
    ). Do not cool to 
    
    
    
    unless necessary for other selectivity reasons.
  • Solvent System: Use a biphasic system (DCM/Water or EtOAc/Water). Water helps solubilize the inorganic salts and facilitates the desulfonylation equilibrium.

Module 3: Preventing Oxidative Degradation

The Issue: Low yields accompanied by "tar" or ring-opened byproducts (e.g., amino alcohols).

Technical Analysis: Morpholines are susceptible to Hydrogen Atom Transfer (HAT) at the


-position. If the resulting radical reacts with 

(or excess peroxide oxidant) instead of the

source, it forms a peroxide intermediate, leading to morpholinone (lactam) formation or ring cleavage (oxidative dealkylation).

Validated Protocol (Minimizing Oxidation):

ParameterRecommendationRationale
Oxidant Stoichiometry Limit TBHP to 2.0–3.0 equiv.Excess oxidant promotes N-oxide formation and subsequent Cope-type elimination.
Radical Source Use Zinc Sulfinate (Baran's Reagent) if Langlois fails.Zinc triflinate (

) often initiates more cleanly without requiring harsh external oxidants like persulfates.
Addition Rate Syringe Pump Addition of oxidant.Keeping the steady-state concentration of radical low prevents radical-radical recombination (dimerization) and over-oxidation.

Standard Operating Procedure (SOP)

Method: Innate C-H Trifluoromethylation of N-Boc Morpholine Objective: Selective C2-functionalization.

  • Preparation: Dissolve N-Boc-morpholine (1.0 equiv) in a biphasic mixture of DCM and Water (2.5:1 ratio).

  • Reagent Addition: Add Sodium Triflinate (Langlois Reagent, 3.0 equiv).

  • Initiation: Cool to

    
     initially, then add TFA (1.0 equiv) to activate the system (optional, depending on substrate sensitivity).
    
  • Oxidation: Add TBHP (70% aq., 3.0 equiv) dropwise over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (

    
    ) and stir vigorously for 12–24 hours. Note: Vigorous stirring is critical for biphasic transfer.
    
  • Workup: Quench with sat.

    
     (neutralize TFA). Extract with DCM.
    
  • Purification: Silica gel chromatography. (Note:

    
     products are often less polar than starting materials).
    

Frequently Asked Questions (FAQ)

Q: Can I use photoredox catalysis instead of thermal peroxide conditions? A: Yes. Photoredox (e.g., using


 or organic dyes like Eosin Y) allows for milder generation of 

from

or Togni reagents. This is recommended if your morpholine has other oxidation-sensitive functional groups (like aldehydes or sulfides).

Q: Why am I getting the N-oxide? A: You are likely using an excess of oxidant (mCPBA or peroxides) without protecting the nitrogen. If using free morpholine, the nitrogen lone pair is the most nucleophilic site. Solution: Always protect the amine (N-Boc, N-Ac) or run the reaction in acidic media (TFA) to protonate the nitrogen.

Q: How do I separate the regiomers if I get a mixture? A:


 groups significantly alter the dipole moment. If standard silica fails, try:
  • C18 Reverse Phase: The lipophilicity difference between C2- and C3-

    
     isomers is often more pronounced in reverse phase.
    
  • Fluorinated Solvents: Use a small amount of trifluorotoluene in your eluent to improve separation resolution.

References

  • Langlois, B. R., et al. (1991). Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions. Tetrahedron Letters. Link

  • Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences (PNAS). Link

  • Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature. Link

  • Studer, A. (2012). The electron is a catalyst. Science. (Context on radical mechanisms). Link

Validation & Comparative

Comparative Guide: (2R)-2-(Trifluoromethyl)morpholine vs. Non-Fluorinated Morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" in Heterocycles

In modern medicinal chemistry, the morpholine ring is a "privileged scaffold," ubiquitous in kinase inhibitors, GPCR ligands, and antidepressants due to its ability to modulate solubility and provide a hydrogen bond acceptor (ether oxygen) and donor/acceptor (amine nitrogen).

However, the unsubstituted morpholine ring often suffers from two critical liabilities:

  • Metabolic Vulnerability: Rapid oxidative metabolism (N-dealkylation or

    
    -carbon oxidation) leading to high clearance (
    
    
    
    ).
  • Basicity-Related Toxicity: A

    
     of ~8.3 can lead to lysosomal trapping (phospholipidosis) or hERG channel inhibition.
    

The introduction of a trifluoromethyl (


) group at the C2 position, specifically in the (2R)-configuration , acts as a bioisostere that dramatically alters the physicochemical and pharmacokinetic profile without disrupting the core binding vector. This guide objectively compares the bioactivity and performance of (2R)-2-(trifluoromethyl)morpholine against its non-fluorinated parent.

Physicochemical Profile Comparison

The strategic installation of a


 group introduces strong electron-withdrawing effects (

effect) and significant lipophilic bulk.
Table 1: Comparative Physicochemical Metrics[1][2][3]
PropertyMorpholine (Parent)(2R)-2-(Trifluoromethyl)morpholineImpact on Bioactivity
Formula


Increased MW (+68 Da)
Basicity (

)


(Predicted) /

(Experimental)*
Reduced Basicity: Lowers lysosomotropism and hERG liability.
Lipophilicity (

)


Increased Lipophilicity: Improves membrane permeability and BBB penetration.
Dipole Moment


Altered Polarity: The C-F bond creates a strong local dipole, influencing binding orientation.
Metabolic Stability Low (Liable to CYP450)HighBlocked Site: C2 oxidation is blocked; N-oxidation is electronically disfavored.

*Note: The


 drop depends on the specific solvent system, but a reduction of 1.0–2.5 units is typical due to the inductive withdrawal of the 

group transmitted through the

-framework.

Structural & Conformational Analysis

The bioactivity differences are not merely electronic but steric. The morpholine ring exists primarily in a chair conformation.[1]

  • Non-fluorinated Morpholine: Rapid chair flipping occurs. The N-substituent (if present) equilibrates between axial and equatorial.

  • 2-CF3-Morpholine: The bulky

    
     group (
    
    
    
    -value
    
    
    ) strongly prefers the equatorial position to minimize 1,3-diaxial interactions.
  • The (2R) Effect: In the (2R) enantiomer, fixing the

    
     group equatorially "locks" the ring conformation. This reduces the entropic penalty upon binding to a protein target, potentially increasing potency (
    
    
    
    ) if the vector matches the binding pocket.
Diagram 1: Conformational Locking & Bioactivity Logic

ConformationalLogic Start Morpholine Scaffold CF3_Add Add (2R)-CF3 Group Start->CF3_Add Steric Steric Bulk (A-value > 2.0) CF3_Add->Steric Conf_Lock Conformational Lock (Equatorial Preference) Steric->Conf_Lock Minimizes 1,3-diaxial strain Entropy Reduced Entropic Penalty (ΔS binding) Conf_Lock->Entropy Pre-organized state Potency Increased Potency (Target Specific) Entropy->Potency

Caption: The introduction of the trifluoromethyl group restricts ring flipping, pre-organizing the molecule for binding and reducing the entropic cost of interaction.

Metabolic Stability & Pharmacokinetics[5][6][7]

This is the primary driver for swapping morpholine with its fluorinated analog.

Mechanism of Stabilization
  • C-F Bond Strength: The C-F bond (

    
    ) is significantly stronger than the C-H bond (
    
    
    
    ), rendering the C2 position impervious to CYP450-mediated abstraction.
  • Electronic Deactivation: The electron-withdrawing

    
     group decreases the electron density on the nitrogen lone pair. This suppresses N-oxidation  and N-dealkylation , which are initiated by Single Electron Transfer (SET) mechanisms common in CYP metabolism.
    
Diagram 2: Metabolic Blockade Workflow

MetabolicStability Substrate Morpholine Substrate CYP CYP450 Enzyme Substrate->CYP CF3_Block (2R)-CF3 Shielding Substrate->CF3_Block Substitution Path_A Path A: C2-Hydroxylation (Ring Opening) CYP->Path_A Standard Morpholine Path_B Path B: N-Dealkylation (Loss of Scaffold) CYP->Path_B Standard Morpholine CF3_Block->Path_A BLOCKED (Steric/Electronic) CF3_Block->Path_B SUPPRESSED (Inductive Effect) Result Extended Half-life (t1/2) Reduced Clearance CF3_Block->Result

Caption: The trifluoromethyl group blocks direct oxidation at C2 and electronically suppresses N-dealkylation pathways.

Experimental Protocol: Microsomal Stability Assay

To validate the stability enhancement of (2R)-2-(trifluoromethyl)morpholine derivatives, the following self-validating protocol is recommended.

Materials
  • Test Compounds: Morpholine analog vs. (2R)-2-CF3-morpholine analog (

    
     final conc).
    
  • System: Pooled Liver Microsomes (Human/Rat/Mouse),

    
     protein.
    
  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Workflow
  • Pre-incubation: Mix microsomes and test compound in buffer. Equilibrate at

    
     for 5 minutes. Control: Include Verapamil (high clearance) and Warfarin (low clearance) as benchmarks.
    
  • Initiation: Add NADPH regenerating system to start the reaction (

    
    ).
    
  • Sampling: Remove aliquots (

    
    ) at 
    
    
    
    minutes.
  • Quenching: Immediately dispense into

    
     ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

Data Calculation

Plot


 vs. time. The slope 

determines the half-life:


Success Criteria: The (2R)-2-CF3 analog should exhibit a


 increase in 

compared to the parent morpholine to justify the added molecular weight.

Synthesis & Sourcing Note

Researchers should note that (2R)-2-(trifluoromethyl)morpholine is commercially available as a hydrochloride salt (CAS: 1393524-15-6).

  • Synthesis Route: Typically synthesized from (S)-2-(trifluoromethyl)oxirane to establish the chiral center, followed by ring opening with amino-alcohols and cyclization.

  • Handling: The lowered

    
     means the free base is less nucleophilic. Coupling reactions (e.g., 
    
    
    
    or Buchwald-Hartwig) may require stronger bases or more active catalysts (e.g., RuPhos/BrettPhos Pd cycles) compared to standard morpholine.

References

  • Shcherbatiuk, A. V., et al. (2013). "Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery." Tetrahedron, 69(19), 3796-3804.[2]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Hargreaves, R., et al. (1998). "Occurrence of Morpholine in Central Nervous System Drug Discovery." Journal of Medicinal Chemistry, 41, 4607–4614.[3]

  • Bhattarai, P., et al. (2026).[4] "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." ChemRxiv.

  • Enamine Ltd. "Trifluoromethylated Morpholines: Building Blocks." Enamine Store Product Guide.

Sources

A Researcher's Guide to X-ray Crystallography of (2R)-2-(Trifluoromethyl)morpholine Salts: Unlocking Solid-State Properties for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising molecule to a viable drug product is paved with critical decisions. Among the most crucial is the selection of an appropriate salt form, a choice that profoundly impacts a drug's solubility, stability, and bioavailability. For chiral building blocks like (2R)-2-(Trifluoromethyl)morpholine, a compound of growing interest in medicinal chemistry, understanding the three-dimensional structure of its various salt forms is paramount. This guide provides a comparative framework for evaluating these salts through the powerful lens of X-ray crystallography, offering insights into experimental design and data interpretation that are vital for informed salt selection.

The Critical Role of Salt Form Selection and Crystallography

The trifluoromethyl group and the morpholine scaffold are privileged moieties in modern drug design, often imparting desirable pharmacokinetic properties. The chirality at the C2 position of (2R)-2-(Trifluoromethyl)morpholine adds another layer of complexity and specificity. Converting this basic amine into a salt is a standard strategy to improve its physicochemical properties. However, not all salts are created equal. The choice of the counter-ion (e.g., hydrochloride, hydrobromide, mesylate, tosylate) can lead to the formation of different crystal lattices, a phenomenon known as polymorphism. Each crystalline form can exhibit unique properties.

X-ray crystallography is the gold standard for unequivocally determining the three-dimensional arrangement of atoms in a crystal.[1] This technique provides a wealth of information, including:

  • Molecular Confirmation: Verifying the absolute stereochemistry of the chiral center.

  • Solid-State Packing: Understanding how molecules arrange themselves in the crystal lattice.

  • Intermolecular Interactions: Identifying and characterizing hydrogen bonds, ionic interactions, and other non-covalent forces that stabilize the crystal structure.

This detailed structural information is not merely academic; it directly correlates with macroscopic properties that are critical for a drug's success.

Comparative Analysis of Crystallographic Data: A Template for Evaluation

To effectively compare different salt forms of (2R)-2-(Trifluoromethyl)morpholine, a systematic tabulation of their crystallographic data is essential. The following table illustrates the key parameters that should be compared. While the data presented here is hypothetical, it serves as a template for your own experimental findings.

Parameter(2R)-2-(CF3)morpholine HCl(2R)-2-(CF3)morpholine HBr(2R)-2-(CF3)morpholine Mesylate(2R)-2-(CF3)morpholine Tosylate
Crystal System MonoclinicOrthorhombicMonoclinicTriclinic
Space Group P2₁P2₁2₁2₁C2P1
Unit Cell Dimensions
a (Å)8.510.212.17.8
b (Å)6.211.55.99.3
c (Å)9.114.313.510.1
α (°)90909085.2
β (°)98.590105.3101.3
γ (°)909090110.5
Volume (ų)475.31674.9930.7658.4
Z 2442
Calculated Density (g/cm³)1.341.551.421.39
Key H-Bonding Interactions N-H···Cl, O-H···ClN-H···BrN-H···O(sulfonate)N-H···O(sulfonate)
Solvent of Crystallization NoneWaterAcetoneEthanol

Interpreting the Data:

  • Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice. Chiral, non-racemic compounds like (2R)-2-(Trifluoromethyl)morpholine are expected to crystallize in non-centrosymmetric space groups (e.g., P2₁, P2₁2₁2₁).[2]

  • Unit Cell Dimensions and Volume: These values define the size and shape of the repeating unit of the crystal. Significant differences can indicate very different packing arrangements.

  • Z: The number of molecules in the unit cell.

  • Calculated Density: A dense, tightly packed crystal is often more stable.

  • Hydrogen Bonding: This is a critical parameter. The nature and geometry of hydrogen bonds play a major role in determining a salt's physical properties. For instance, extensive hydrogen bonding networks can lead to higher melting points and lower solubility.

  • Solvent of Crystallization: The presence of a solvent molecule in the crystal lattice (a solvate) can significantly impact stability. Desolvation can lead to crystal lattice collapse or transformation to a different polymorphic form.

Experimental Protocol: From Powder to Structure

The following is a detailed, self-validating protocol for obtaining single-crystal X-ray diffraction data.

1. Salt Formation and Crystallization:

  • Rationale: The goal is to produce high-quality single crystals suitable for diffraction. This is often the most challenging and empirical step.

  • Protocol:

    • Dissolve (2R)-2-(Trifluoromethyl)morpholine in a suitable solvent (e.g., isopropanol, ethyl acetate, acetonitrile).

    • Add a stoichiometric amount of the desired acid (e.g., HCl in isopropanol, methanesulfonic acid).

    • Attempt crystallization using various techniques:

      • Slow Evaporation: Leave the solution in a loosely covered vial to allow the solvent to evaporate slowly.

      • Vapor Diffusion: Place the solution in a small open vial inside a larger sealed jar containing a more volatile "anti-solvent" in which the salt is less soluble. The anti-solvent vapor will slowly diffuse into the primary solvent, inducing crystallization.

      • Cooling: Slowly cool a saturated solution.

  • Trustworthiness: Successful crystallization is validated by the presence of well-formed, single crystals with sharp edges and clear faces when viewed under a microscope.

2. Crystal Mounting and Data Collection:

  • Rationale: A single, well-ordered crystal is selected and mounted on the diffractometer for data collection.

  • Protocol:

    • Under a microscope, select a suitable crystal (typically 0.1-0.3 mm in each dimension).

    • Mount the crystal on a goniometer head using a cryoprotectant (if collecting data at low temperature) to prevent ice formation.

    • Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam. Modern CCD or CMOS detectors are used to capture the diffraction pattern.

  • Trustworthiness: The quality of the diffraction data is assessed by the sharpness and resolution of the diffraction spots.

3. Structure Solution and Refinement:

  • Rationale: The collected diffraction data is used to determine the arrangement of atoms in the crystal.

  • Protocol:

    • Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for experimental factors.

    • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

    • Structure Refinement: The atomic positions and other parameters (like thermal motion) are refined against the experimental data to obtain the best possible fit.

  • Trustworthiness: The quality of the final crystal structure is evaluated using metrics such as the R-factor (a measure of the agreement between the calculated and observed structure factors) and by checking for physically reasonable bond lengths and angles. The final structure is typically deposited in a crystallographic database like the Cambridge Structural Database (CSD).

Visualizing the Workflow

The following diagram illustrates the key stages in the crystallographic analysis of (2R)-2-(Trifluoromethyl)morpholine salts.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_analysis Structure Analysis cluster_output Output & Comparison start (2R)-2-(CF3)morpholine + Acid crystallization Crystallization Screening start->crystallization single_crystal Single Crystal Formation crystallization->single_crystal mounting Crystal Mounting single_crystal->mounting diffraction X-ray Diffraction mounting->diffraction raw_data Diffraction Images diffraction->raw_data reduction Data Reduction raw_data->reduction solution Structure Solution reduction->solution refinement Structure Refinement solution->refinement final_structure Final Crystal Structure refinement->final_structure cif_file CIF File final_structure->cif_file comparison_table Comparative Data Table cif_file->comparison_table

Caption: Workflow for the crystallographic analysis of morpholine salts.

Conclusion

The selection of an optimal salt form is a data-driven process, and X-ray crystallography provides the most definitive data for understanding the solid-state properties of drug candidates. For (2R)-2-(Trifluoromethyl)morpholine, a systematic crystallographic comparison of its various salts is a critical step in de-risking its development and ensuring the selection of a form with the best chance of clinical and commercial success. By following the principles and protocols outlined in this guide, researchers can generate the high-quality structural data needed to make these crucial decisions with confidence. The insights gained from this fundamental analysis will resonate throughout the entire drug development lifecycle, from formulation to manufacturing and patient delivery.

References

  • Shcherbatiuk, A. V., Shyshlyk, O. S., Yarmoliuk, D. V., Shishkin, O. V., Shishkina, S. V., Starova, V. S., ... & Mykhailiuk, P. K. (2013). Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery. Tetrahedron, 69(19), 3796-3804. [Link]

  • Thombre, K., Umap, A., Gupta, K., & Umekar, M. (2025). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388. [Link]

  • International Union of Crystallography. (1997). Crystallographic Information File (CIF). [Link]

  • Bernstein, J. (2002). Polymorphism in molecular crystals. Oxford University Press.
  • Byrn, S. R., Pfeiffer, R. R., & Stowell, J. G. (1999).
  • Hilfiker, R. (Ed.). (2006). Polymorphism: in the pharmaceutical industry. John Wiley & Sons.
  • Viertel, T. M., & Orpen, A. G. (2004). The CSD as a tool in crystal engineering. Structure and bonding, 108, 1-46.
  • Aakeröy, C. B., & Seddon, K. R. (1993). The hydrogen bond and crystal engineering. Chemical Society Reviews, 22(6), 397-407. [Link]

  • Glusker, J. P., & Trueblood, K. N. (1985). Crystal structure analysis: a primer. Oxford University Press.
  • Massa, W. (2004). Crystal structure determination. Springer Science & Business Media.
  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A: Crystal Physics, Diffraction, Theoretical and General Crystallography, 39(6), 876-881. [Link]

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A Comparative Analysis of Lipophilicity (LogP): Morpholine vs. CF3-Morpholine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers in Drug Discovery and Medicinal Chemistry

In the landscape of modern drug development, the physicochemical properties of molecular scaffolds are paramount to achieving desired pharmacokinetic and pharmacodynamic profiles.[1][2][3] Lipophilicity, quantified by the partition coefficient (LogP), stands out as a critical parameter influencing a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET).[1][2][3][4] This guide provides a detailed comparison of the lipophilicity of morpholine, a widely utilized scaffold in medicinal chemistry, and its trifluoromethylated analogue, CF3-morpholine, offering experimental insights and methodologies for the discerning researcher.

The Significance of Lipophilicity in Drug Design

Lipophilicity is a measure of a compound's ability to dissolve in fats, oils, and other non-polar solvents, relative to its solubility in water.[1][4] It is a crucial factor that governs how a drug interacts with biological membranes and proteins.[1] A delicate balance of lipophilicity is often required for a successful drug candidate. While sufficient lipophilicity is necessary for membrane permeability and target engagement, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[4][] The widely referenced Lipinski's Rule of Five suggests a LogP value not exceeding 5 for orally available drugs, highlighting the importance of this parameter.[]

Morpholine: A Privileged Scaffold

Morpholine is a heterocyclic compound featuring both an amine and an ether functional group.[6][7][8] This unique structure imparts a favorable balance of hydrophilic and lipophilic character, making it a "privileged" scaffold in medicinal chemistry.[9][10] Its presence in numerous approved drugs is a testament to its utility in improving the pharmacokinetic properties of bioactive molecules.[7][9][10] Morpholine's basic nitrogen can be readily functionalized, and its oxygen atom can participate in hydrogen bonding, contributing to its versatile applications in drug design.[11]

The Impact of Trifluoromethylation on Molecular Properties

The introduction of a trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry to modulate the properties of a lead compound.[12][13] The high electronegativity of the fluorine atoms in the CF3 group imparts a strong electron-withdrawing effect, which can alter a molecule's pKa, metabolic stability, and binding affinity.[12][14] A key consequence of trifluoromethylation is its significant impact on lipophilicity.[12][15]

Comparative Lipophilicity: Morpholine vs. CF3-Morpholine

The substitution of a hydrogen atom or a methyl group with a trifluoromethyl group generally leads to an increase in lipophilicity.[12][15] This is attributed to the hydrophobic nature of the fluorine atoms and the increased molecular surface area.

CompoundStructureExperimental LogP
Morpholine C4H9NO-0.86 to -2.55[16][17][18][19]
N-Trifluoromethyl-morpholine C5H8F3NOData not explicitly found in searches, but expected to be significantly higher than morpholine based on general principles of trifluoromethylation. The exchange of a methyl for a trifluoromethyl group has been shown to increase LogD7.4 by an average of 1.1 log units.[15]

Note: The LogP of morpholine can vary depending on the experimental conditions, particularly the pH, due to its basic nature. The value of -0.86 is a commonly cited experimental value.[16][17] The LogP for N-Trifluoromethyl-morpholine is an estimation based on the known effects of N-trifluoromethylation.

The significant increase in lipophilicity upon trifluoromethylation of the morpholine nitrogen is a critical consideration for drug design. While this modification can enhance membrane permeability and target binding through increased hydrophobic interactions, it may also lead to the aforementioned challenges associated with high lipophilicity.[12]

Experimental Determination of LogP: The Shake-Flask Method

The "gold standard" for experimentally determining LogP is the shake-flask method.[20][21] This direct method involves partitioning a compound between n-octanol (simulating a lipidic environment) and water (simulating an aqueous environment) and then measuring the concentration of the compound in each phase at equilibrium.[4][20]

Experimental Workflow: Shake-Flask LogP Determination

Caption: Workflow for LogP determination using the shake-flask method.

Detailed Protocol for Shake-Flask LogP Determination

1. Preparation of Phases:

  • Prepare a phosphate buffer solution at a physiologically relevant pH, typically 7.4.
  • Saturate the n-octanol by shaking it with the aqueous buffer and allowing the phases to separate. Discard the aqueous layer.
  • Saturate the aqueous buffer by shaking it with n-octanol and allowing the phases to separate. Discard the n-octanol layer. This pre-saturation step is crucial for accurate results.

2. Partitioning:

  • Accurately weigh the compound and dissolve it in a known volume of either the pre-saturated n-octanol or the pre-saturated aqueous buffer. The choice of solvent depends on the compound's solubility.
  • Combine known volumes of the n-octanol and aqueous phases in a separatory funnel. The ratio of the volumes can be adjusted depending on the expected LogP value.[22]
  • Shake the funnel vigorously for a set period (e.g., 30 minutes) to ensure the compound reaches equilibrium between the two phases.
  • Allow the funnel to stand undisturbed until the two phases have clearly separated.

3. Analysis:

  • Carefully collect a sample from both the n-octanol and the aqueous layers.
  • Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[23]

4. Calculation:

  • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
  • LogP is the base-10 logarithm of the partition coefficient: LogP = log10([Compound]octanol / [Compound]aqueous)

Causality Behind the Lipophilicity Shift

The observed increase in lipophilicity when moving from morpholine to CF3-morpholine is a direct consequence of the physicochemical properties of the trifluoromethyl group.

G cluster_0 Morpholine cluster_1 CF3-Morpholine a N-H group c Overall Hydrophilic Character a->c b Polar Ether Oxygen b->c g Overall Lipophilic Character c->g Trifluoromethylation Increases Lipophilicity d N-CF3 group e Highly Electronegative Fluorine Atoms d->e f Increased Molecular Surface Area d->f e->g f->g

Caption: Physicochemical drivers of lipophilicity in Morpholine vs. CF3-Morpholine.

The electron-withdrawing nature of the CF3 group reduces the basicity of the morpholine nitrogen, decreasing its potential for protonation and interaction with the aqueous phase.[14] Furthermore, the three fluorine atoms create a highly non-polar surface, significantly increasing the molecule's affinity for the lipophilic n-octanol phase.[12]

Conclusion for the Medicinal Chemist

The strategic use of fluorination, specifically trifluoromethylation, is a powerful tool in the medicinal chemist's arsenal for fine-tuning the properties of drug candidates. The comparison between morpholine and CF3-morpholine provides a clear example of how a single functional group modification can dramatically alter a molecule's lipophilicity. Understanding the magnitude of this change and the underlying principles is essential for rational drug design. While increasing lipophilicity can be beneficial for cell permeability and target engagement, it is a parameter that must be carefully optimized to avoid detrimental effects on solubility and overall ADMET profile.[1][2] The robust and reliable shake-flask method remains the benchmark for obtaining accurate experimental LogP data, which is indispensable for making informed decisions in the drug discovery process.

References

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A Comparative Guide to the Validation of the Absolute Configuration of (2R)-2-(Trifluoromethyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous assignment of the absolute configuration of a chiral molecule is a cornerstone of chemical research and pharmaceutical development. The precise three-dimensional arrangement of atoms dictates a molecule's biological activity, with enantiomers often exhibiting vastly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of three powerful analytical techniques for validating the absolute configuration of (2R)-2-(Trifluoromethyl)morpholine, a chiral secondary amine of interest in medicinal chemistry. We will delve into the principles, experimental protocols, and data interpretation of Single-Crystal X-ray Crystallography, Vibrational Circular Dichroism (VCD), and Mosher's Amide Analysis by NMR spectroscopy.

The Imperative of Stereochemical Integrity

The introduction of a trifluoromethyl group into a morpholine scaffold can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. When this substitution creates a stereocenter, as in 2-(Trifluoromethyl)morpholine, the resulting enantiomers can interact with chiral biological targets, such as enzymes and receptors, in distinct ways. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even responsible for adverse effects. Therefore, the robust and unequivocal validation of the absolute configuration is not merely an analytical exercise but a critical step in ensuring the safety and efficacy of a potential drug candidate.

Comparative Overview of Analytical Techniques

This guide will explore three orthogonal, yet complementary, methods for the stereochemical elucidation of (2R)-2-(Trifluoromethyl)morpholine. Each technique offers unique advantages and is governed by distinct physical principles.

ParameterSingle-Crystal X-ray CrystallographyVibrational Circular Dichroism (VCD)Mosher's Amide Analysis (NMR)
Principle Diffraction of X-rays by a crystalline lattice, utilizing anomalous dispersion to determine the absolute spatial arrangement of atoms.Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.Formation of diastereomeric amides with a chiral derivatizing agent, leading to distinct chemical shifts in NMR spectra.
Sample Requirement High-quality single crystal (typically 0.1-0.3 mm).5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃).[1]~5 mg of the amine, (R)- and (S)-Mosher's acid chlorides, and an anhydrous deuterated solvent.[2]
Key Quantitative Data Flack Parameter (ideally close to 0 for the correct enantiomer, with a small standard uncertainty).[3][4]VCD spectrum (comparison of experimental spectrum with DFT-calculated spectra for both enantiomers).Chemical shift differences (Δδ = δS - δR) for protons near the stereocenter.
Primary Advantage Provides a direct and unambiguous 3D structure.[5][6][7]Non-destructive analysis in solution, avoiding crystallization challenges.[1][8][9]Relatively rapid and accessible with standard NMR instrumentation.
Potential Limitation Difficulty in obtaining suitable single crystals.[1][6]Requires access to a VCD spectrometer and computational resources for DFT calculations.[10]Can be complicated by the presence of conformers; requires careful spectral analysis.[11][12]

I. Single-Crystal X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[5][6][7] The technique relies on the diffraction pattern produced when a focused beam of X-rays interacts with the ordered arrangement of atoms in a single crystal.

The Causality Behind the Experiment

The ability to determine absolute configuration arises from the phenomenon of anomalous dispersion.[1] When the X-ray energy is near an absorption edge of an atom in the crystal, the scattering factor of that atom acquires an imaginary component. This leads to a breakdown of Friedel's law, meaning the intensities of reflections from planes (hkl) and (-h-k-l) are no longer identical. By carefully measuring and analyzing these intensity differences, the absolute arrangement of atoms in space can be determined. For organic molecules composed primarily of light atoms, using copper radiation (Cu Kα) can enhance the anomalous scattering effect.[2]

Experimental Protocol

experimental_workflow_xray cluster_crystal Crystal Growth & Selection cluster_data Data Collection cluster_structure Structure Solution & Refinement cluster_absolute Absolute Configuration Determination crystal_growth Grow single crystals of a suitable derivative of (2R)-2-(Trifluoromethyl)morpholine (e.g., a salt with a chiral acid). crystal_selection Select a high-quality, single crystal of appropriate size (0.1-0.3 mm) under a microscope. crystal_growth->crystal_selection mount_crystal Mount the selected crystal on a goniometer head. crystal_selection->mount_crystal diffractometer Collect diffraction data using a single-crystal X-ray diffractometer, preferably with a Cu Kα source. mount_crystal->diffractometer solve_structure Solve the crystal structure using direct methods or Patterson synthesis. diffractometer->solve_structure refine_structure Refine the structural model against the experimental data. solve_structure->refine_structure flack_parameter Calculate and refine the Flack parameter. refine_structure->flack_parameter analyze_flack Analyze the Flack parameter and its standard uncertainty to confirm the absolute configuration. flack_parameter->analyze_flack

Step-by-Step Methodology:

  • Crystal Growth: Prepare a derivative of (2R)-2-(Trifluoromethyl)morpholine that is amenable to crystallization. This can often be achieved by forming a salt with a chiral, heavy-atom-containing acid (e.g., dibenzoyl-L-tartaric acid). Grow single crystals by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Selection and Mounting: Under a polarized light microscope, select a single crystal with well-defined faces and no visible defects. Mount the crystal on a goniometer head.

  • Data Collection: Center the crystal in the X-ray beam of a single-crystal diffractometer. Collect a full sphere of diffraction data, ensuring to measure Friedel pairs.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. Refine the atomic positions, thermal parameters, and other structural parameters.

  • Absolute Configuration Determination: Introduce the Flack parameter into the refinement. A value close to 0 with a small standard uncertainty (typically < 0.1 for an enantiopure sample) indicates that the determined absolute configuration is correct.[3][4][13][14] Conversely, a value near 1 suggests the inverted configuration is correct. A value around 0.5 may indicate a racemic crystal or twinning.[3]

II. Vibrational Circular Dichroism (VCD): A Solution-Phase Approach

Vibrational circular dichroism is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition.[1][8][10] Since only chiral molecules exhibit a VCD signal, and enantiomers produce mirror-image spectra, VCD provides a powerful method for determining absolute configuration in solution.[1][8]

The Causality Behind the Experiment

The VCD spectrum of a molecule is exquisitely sensitive to its three-dimensional structure, including its absolute configuration and conformational preferences in solution.[6][15] The experimental VCD spectrum is compared to a theoretically calculated spectrum for a chosen enantiomer. These theoretical spectra are generated using quantum chemical calculations, typically with Density Functional Theory (DFT).[1] A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. The choice of a deuterated solvent like chloroform-d (CDCl₃) is crucial to minimize interference from the solvent's own vibrational absorptions.[1]

Experimental Protocol

experimental_workflow_vcd cluster_sample Sample Preparation cluster_measurement Spectral Measurement cluster_calculation Computational Modeling cluster_comparison Spectral Comparison & Assignment dissolve_sample Dissolve 5-10 mg of (2R)-2-(Trifluoromethyl)morpholine in a suitable deuterated solvent (e.g., CDCl₃). vcd_spectrometer Acquire the VCD and IR spectra using a VCD spectrometer. dissolve_sample->vcd_spectrometer compare_spectra Compare the experimental VCD spectrum with the calculated spectrum of the R-enantiomer and its mirror image (the S-enantiomer). vcd_spectrometer->compare_spectra dft_calculation Perform DFT calculations to predict the VCD and IR spectra for one enantiomer (e.g., the R-enantiomer). dft_calculation->compare_spectra assign_configuration Assign the absolute configuration based on the best spectral match. compare_spectra->assign_configuration

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the enantiomerically enriched 2-(Trifluoromethyl)morpholine in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of about 0.1 M.[1]

  • Spectral Acquisition: Transfer the solution to an appropriate IR cell. Acquire the VCD and IR spectra simultaneously on a VCD spectrometer. Data collection may take several hours to achieve a good signal-to-noise ratio.[9][10]

  • Computational Modeling: Using quantum chemistry software, perform a conformational search for the 2-(Trifluoromethyl)morpholine molecule. For the lowest energy conformers, calculate the theoretical IR and VCD spectra for one enantiomer (e.g., the (R)-enantiomer) using DFT.

  • Spectral Comparison: Compare the experimental VCD spectrum with the Boltzmann-averaged calculated spectrum for the (R)-enantiomer and its inverted (S)-enantiomer spectrum.

  • Configuration Assignment: The absolute configuration is assigned based on the enantiomer whose calculated spectrum provides the best agreement in terms of sign and relative intensity with the experimental spectrum.[1]

III. Mosher's Amide Analysis by NMR Spectroscopy: A Derivatization Approach

Mosher's method is a widely used NMR-based technique for determining the absolute configuration of chiral alcohols and amines.[16][17] The method involves the derivatization of the chiral substrate with an enantiomerically pure chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers.

The Causality Behind the Experiment

For a secondary amine like 2-(Trifluoromethyl)morpholine, reaction with the acid chlorides of both (R)- and (S)-MTPA will yield two diastereomeric amides.[2][11] These diastereomers are distinct chemical entities and will exhibit different NMR spectra. The key to the analysis lies in the anisotropic effect of the phenyl group of the MTPA moiety. In the preferred conformation of the diastereomeric amides, the phenyl group will shield or deshield nearby protons of the morpholine ring to different extents. By comparing the ¹H NMR spectra of the two diastereomers and analyzing the differences in chemical shifts (Δδ = δS - δR), the absolute configuration of the original amine can be deduced.[18] The use of an anhydrous solvent is critical to prevent hydrolysis of the highly reactive Mosher's acid chloride. The presence of the trifluoromethyl group in both the analyte and the reagent makes ¹⁹F NMR a potentially powerful complementary tool for this analysis.[19][20][21]

Experimental Protocol

experimental_workflow_mosher cluster_derivatization Diastereomer Formation cluster_nmr NMR Analysis cluster_interpretation Data Interpretation cluster_assignment Configuration Assignment amine_sample Prepare two separate NMR tubes, each with ~2.5 mg of (2R)-2-(Trifluoromethyl)morpholine in an anhydrous deuterated solvent. add_r_mtpa To one tube, add (R)-(-)-MTPA chloride and a non-nucleophilic base (e.g., pyridine). amine_sample->add_r_mtpa add_s_mtpa To the other tube, add (S)-(+)-MTPA chloride and a non-nucleophilic base. amine_sample->add_s_mtpa acquire_spectra Acquire ¹H NMR (and optionally ¹⁹F NMR) spectra for both diastereomeric amide samples. add_r_mtpa->acquire_spectra add_s_mtpa->acquire_spectra assign_protons Assign the proton signals for both diastereomers. acquire_spectra->assign_protons calculate_delta Calculate the chemical shift differences (Δδ = δS - δR) for protons on either side of the stereocenter. assign_protons->calculate_delta apply_model Apply the Mosher's model to correlate the signs of Δδ with the spatial arrangement of substituents. calculate_delta->apply_model determine_config Determine the absolute configuration of the amine. apply_model->determine_config

Step-by-Step Methodology:

  • Preparation of (R)-MTPA Amide: In a dry NMR tube, dissolve ~2.5 mg of 2-(Trifluoromethyl)morpholine in ~0.5 mL of anhydrous deuterated chloroform (CDCl₃). Add a small amount of a non-nucleophilic base (e.g., pyridine or triethylamine). Add a slight molar excess of (R)-(-)-MTPA chloride. Allow the reaction to proceed to completion.

  • Preparation of (S)-MTPA Amide: In a separate dry NMR tube, repeat the procedure from step 1 using (S)-(+)-MTPA chloride.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA amide samples. If desired, also acquire ¹⁹F NMR spectra.

  • Data Analysis: Carefully assign the proton resonances for both diastereomers, paying close attention to the protons on the morpholine ring. Calculate the difference in chemical shifts (Δδ = δS - δR) for each assigned proton.

  • Configuration Assignment: According to the established Mosher's model for amides, protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative Δδ values. By correlating this pattern with the structure of the morpholine derivative, the absolute configuration can be assigned.

Conclusion

The validation of the absolute configuration of (2R)-2-(Trifluoromethyl)morpholine can be confidently achieved using any of the three techniques described. Single-crystal X-ray crystallography offers the most direct and unambiguous structural evidence, provided that suitable crystals can be obtained. Vibrational circular dichroism provides a powerful alternative for determining the absolute configuration in solution, which is often more biologically relevant. Mosher's amide analysis is a widely accessible NMR-based method that can provide a rapid confirmation of stereochemistry. For a comprehensive and irrefutable assignment, the application of at least two of these orthogonal techniques is highly recommended, ensuring the scientific integrity of the research and the quality of any resulting therapeutic candidates.

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  • Wang, S., et al. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 27(19), 6549. [Link]

  • University of Toronto. (n.d.). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives?. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Request PDF. [Link]

  • Xu, Y. (n.d.). VCD and DFT investigations of solvent effects. [Link]

  • JASCO, Inc. (2025, November 27). Determination of Absolute Configuration of Molecules using VCD Spectrometer and DFT Calculations. [Link]

  • Al-Masoudi, N. A., et al. (2018). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 15(4), 425-433. [Link]

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  • Bruker. (n.d.). Vibrational circular dichroism (VCD). [Link]

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Safety Operating Guide

(2R)-2-(Trifluoromethyl)morpholine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Profile & Immediate Action

Do not treat this compound simply as a generic organic base. (2R)-2-(Trifluoromethyl)morpholine presents a dual-hazard profile that complicates standard disposal protocols.[1] It combines the reactivity of a secondary amine (morpholine core) with the high thermal stability and environmental persistence of a fluorinated motif (trifluoromethyl group).

Immediate Safety Criticals:

  • Halogenated Waste Status: The presence of the

    
     group mandates disposal in Halogenated  waste streams.[1] Standard incineration without flue-gas scrubbing will release corrosive Hydrogen Fluoride (HF) gas.[1]
    
  • Nitrosamine Precursor: As a secondary amine, this compound can form carcinogenic N-nitrosamines if mixed with nitrosating agents (nitrites, nitrous acid, nitric oxide).[1] Strict segregation is required.

  • Corrosivity & Flammability: Treat as a corrosive liquid/solid (causes skin burns) and potentially flammable (based on morpholine parent structure, Flash Point ~35-38°C).[1]

Critical Segregation: The "Nitrosamine Rule"

The Science Behind the Protocol: The most overlooked risk in disposing of morpholine derivatives is accidental N-nitrosation . If (2R)-2-(Trifluoromethyl)morpholine is added to a waste container containing oxidizers or nitrites, it undergoes a reaction to form N-nitroso-(2R)-2-(trifluoromethyl)morpholine.[1]

  • Mechanism: Secondary Amine + Nitrosating Agent (

    
    ) 
    
    
    
    N-Nitrosamine (Potent Carcinogen).[1][2]
  • Operational Directive: Never commingle this waste with nitric acid, sodium nitrite, or heavy metal oxidizers (Chromic acid).[1]

Segregation Table:

Waste StreamCompatibilityRisk of Mixing
Halogenated Organic Solvents Compatible Preferred stream (e.g., DCM, Chloroform).[1]
Non-Halogenated Organics Conditional Avoid. Dilutes halogen content but complicates incineration pricing.[1]
Aqueous Acidic Waste INCOMPATIBLE Exothermic neutralization; potential for nitrosation if nitrates present.[1]
Oxidizing Acids (HNO3) DANGEROUS Explosion/Carcinogen Risk. Immediate formation of nitrosamines or violent oxidation.[1]

Regulatory Characterization (RCRA/EPA)

Before disposal, you must characterize the waste stream.[1][3] While (2R)-2-(Trifluoromethyl)morpholine does not have a specific "P" or "U" list code, it triggers "Characteristic" Hazardous Waste codes.[1]

  • D001 (Ignitable): If the waste mixture has a flash point

    
    .[1]
    
  • D002 (Corrosive): If the pH is

    
     (common for pure amines) or 
    
    
    
    .[1]
  • Halogenated Solvent (F-Codes): If mixed with spent halogenated solvents (Methylene Chloride, etc.), it adopts the F-code of the solvent (e.g., F002).[1][4]

Operational Disposal Workflows

Scenario A: Disposal of Pure Reagent (Expired or Excess)
  • State: Solid or Liquid (neat).[1]

  • Container: High-Density Polyethylene (HDPE) or Glass.[1] Avoid metal if moisture is present (corrosion risk).[1]

  • Labeling: "Hazardous Waste - Flammable, Corrosive, Halogenated."[1][4]

  • Protocol:

    • Do not dissolve in water.[1] Keep the substance concentrated to minimize waste volume.

    • Transfer directly to a dedicated Halogenated Organic waste drum.[1]

    • Ensure the drum is grounded (if liquid) to prevent static discharge during transfer.[1]

Scenario B: Reaction Mixtures (Post-Workup)
  • Context: The amine is dissolved in an organic solvent (e.g., DCM, THF) or remains in the aqueous phase.

  • Protocol:

    • Organic Phase: Combine with Halogenated Solvents . Even if the solvent is THF (non-halogenated), the presence of the

      
       group classifies the entire mixture as halogenated for incineration purposes.
      
    • Aqueous Phase: Check pH. If basic, neutralize slowly with Sulfuric Acid (

      
      ) or Hydrochloric Acid (
      
      
      
      ) to pH 6-8.[1] Do not use Nitric Acid. Once neutral, check for organic layers.[1] If clear, dispose of as Aqueous Chemical Waste (check local limits for fluorinated compounds in wastewater; often prohibited).[1]

Visualized Decision Logic

The following diagram outlines the decision-making process for disposing of (2R)-2-(Trifluoromethyl)morpholine to ensure compliance and safety.

DisposalWorkflow Start START: Waste Identification (2R)-2-(Trifluoromethyl)morpholine StateCheck Physical State? Start->StateCheck Solid Solid / Neat Liquid StateCheck->Solid Pure Mixture Reaction Mixture / Solution StateCheck->Mixture Dissolved NitrosamineCheck CRITICAL: Contains Oxidizers/Nitrites? Solid->NitrosamineCheck SolventCheck Solvent Type? Mixture->SolventCheck HalogenatedSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HalogenatedSolv NonHalogenatedSolv Non-Halogenated Solvent (THF, Toluene) SolventCheck->NonHalogenatedSolv Aqueous Aqueous Solution SolventCheck->Aqueous HalogenatedSolv->NitrosamineCheck NonHalogenatedSolv->NitrosamineCheck Classify as Halogenated due to solute Aqueous->NitrosamineCheck Segregate STOP: Segregate Immediately. Do NOT Mix. NitrosamineCheck->Segregate Yes AssignStream Assign to Halogenated Waste Stream NitrosamineCheck->AssignStream No Incineration High-Temp Incineration (w/ HF Scrubbing) AssignStream->Incineration

Figure 1: Decision tree for the safe categorization and disposal of fluorinated morpholine derivatives.

Final Destruction: Incineration Parameters

Why can't this go to a standard fuel-blending facility?

  • C-F Bond Stability: The carbon-fluorine bond is the strongest in organic chemistry (

    
    ).[1] Standard incineration temperatures (
    
    
    
    ) may fail to fully mineralize the compound, leading to the release of Per- and Polyfluoroalkyl Substances (PFAS) precursors or unburnt fluorocarbons.
  • HF Generation: Upon complete combustion at

    
    , the fluorine atoms convert to Hydrogen Fluoride (HF).[1]
    
    • Reaction:

      
      [1]
      
    • Consequence: HF destroys the refractory lining of standard incinerators.[1] The waste must be sent to a facility equipped with caustic wet scrubbers to neutralize the HF gas.[1]

Manifest Declaration: Ensure your waste manifest explicitly lists "Organic Fluorine Compounds" or "(2R)-2-(Trifluoromethyl)morpholine" to alert the disposal facility of the HF generation potential.

Emergency Spill Procedures

Small Spill (< 50 mL/g):

  • Evacuate & Ventilate: Vapors may be corrosive and flammable.[1]

  • PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat.[1]

  • Absorb: Use a non-combustible absorbent (Vermiculite or Sand).[1] Do not use paper towels (fire risk with amines).[1]

  • Neutralize: If available, use a commercial solvent spill kit.[1]

  • Disposal: Scoop absorbed material into a wide-mouth jar, label as "Hazardous Waste - Solids (Halogenated)," and seal.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Parts 260-273.[1][Link]

  • European Federation of Pharmaceutical Industries and Associations (EFPIA). (2023).[1] Workflows for Quality risk management of nitrosamine risks in medicines. (Regarding secondary amine segregation). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.